molecular formula C17H16F3NO2 B150245 Flutolanil CAS No. 66332-96-5

Flutolanil

Katalognummer: B150245
CAS-Nummer: 66332-96-5
Molekulargewicht: 323.31 g/mol
InChI-Schlüssel: PTCGDEVVHUXTMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Flutolanil ( 66332-96-5) is a systemic benzanilide fungicide belonging to the Succinate Dehydrogenase Inhibitor (SDHI) class. Its primary research value lies in its specific activity against pathogenic fungi of the Basidiomycete class. It acts by inhibiting succinate dehydrogenase in the mitochondrial electron transport chain, thereby disrupting cellular respiration and energy production in the target fungi. This mechanism of action makes it a crucial compound for studying fungal resistance and developing new pest management strategies. In agricultural research, this compound is extensively used to investigate control methods for diseases such as sheath blight ( Rhizoctonia solani ) in rice, black sclerotia on potatoes, and brown patch in turfgrasses. The compound is characterized by its protective and curative properties, and it exhibits stability across a wide pH range (3-11) as well as under heat and light. Formulations available for research include wettable powders, suspending agents, and water-dispersible granules. This compound is for research purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

N-(3-propan-2-yloxyphenyl)-2-(trifluoromethyl)benzamide
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InChI

InChI=1S/C17H16F3NO2/c1-11(2)23-13-7-5-6-12(10-13)21-16(22)14-8-3-4-9-15(14)17(18,19)20/h3-11H,1-2H3,(H,21,22)
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InChI Key

PTCGDEVVHUXTMP-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F
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Molecular Formula

C17H16F3NO2
Record name FLUTOLANIL
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DSSTOX Substance ID

DTXSID8024109
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Molecular Weight

323.31 g/mol
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Physical Description

COLOURLESS-TO-WHITE CRYSTALS.
Record name FLUTOLANIL
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Solubility

In water 8.01 mg/L at 20 °C, In acetone = 0.6062 mg/L at 20 °C; acetonitrile = 0.3338 mg/L at 20 °C; dichloromethane = 0.3776 mg/L at 20 °C; ethyl acetate = 0.3647 mg/L at 20 °C; n-hexane = 0.395X10-3 mg/L at 20 °C; methanol = 0.3222 mg/L at 20 °C; n-octanol = 0.0423 mg/L at 20 °C; toluene = 0.0354 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.001 (none)
Record name Flutolanil
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Density

1.32 g/cu cm at 20 °C, 1.3 g/cm³
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Vapor Pressure

1.33X10-5 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible
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Color/Form

White, crystalline solid, Colorless crystals

CAS No.

66332-96-5
Record name Flutolanil
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Record name Benzamide, N-[3-(1-methylethoxy)phenyl]-2-(trifluoromethyl)
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Melting Point

108 °C, 100-107 °C
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Foundational & Exploratory

Flutolanil's Mechanism of Action in Basidiomycetes Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flutolanil is a systemic fungicide renowned for its targeted efficacy against a range of diseases caused by Basidiomycetes fungi. Its primary mechanism of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme complex (Complex II) in the mitochondrial electron transport chain. This targeted inhibition disrupts the fungus's cellular respiration and energy production, ultimately leading to cessation of growth and death. This technical guide provides a comprehensive overview of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Targeting Mitochondrial Respiration

This compound is classified as a Succinate Dehydrogenase Inhibitor (SDHI) fungicide.[1] Its molecular target is Complex II of the mitochondrial respiratory chain, a key enzymatic complex that links the tricarboxylic acid (TCA) cycle with the electron transport chain.

The primary function of succinate dehydrogenase is to catalyze the oxidation of succinate to fumarate. The electrons generated in this reaction are then transferred to ubiquinone (Coenzyme Q), which shuttles them to Complex III. By binding to a subunit of the SDH complex, this compound competitively inhibits this crucial step. This blockage of the electron flow has two major consequences for the fungal cell:

  • Disruption of ATP Synthesis: The electron transport chain is the primary mechanism for generating the proton gradient necessary for ATP synthesis via oxidative phosphorylation. By inhibiting Complex II, this compound significantly reduces the cell's ability to produce ATP, the main energy currency.

  • Inhibition of the TCA Cycle: The accumulation of succinate due to SDH inhibition can lead to feedback inhibition of the TCA cycle, further disrupting cellular metabolism and the production of essential precursors for biosynthesis.

This targeted action on a fundamental cellular process explains the potent fungicidal activity of this compound against susceptible Basidiomycetes.

Data Presentation: Quantitative Inhibition Data

The efficacy of this compound varies among different species and even isolates of Basidiomycetes fungi. The following tables summarize key quantitative data on the inhibitory activity of this compound.

Fungus SpeciesIsolate(s)ParameterValue (µg/mL)Reference(s)
Rhizoctonia solani112 isolates from Jiangsu, ChinaMean EC500.0736 ± 0.0331[2]
Rhizoctonia solani221 isolatesMean EC500.1727 ± 0.0074[2]
Rhizoctonia solani241 field isolatesIC50 Range0.05 - 0.5[3]
Rhizoctonia solaniNot specifiedMIC2[1]
Puccinia hemerocallidis35 isolatesEC50 RangeNot specified, but greatest variation observed[4]
Moniliophthora perniciosa76 isolatesConcentration for 100% mycelial growth inhibition1[5]

Table 1: In Vitro Mycelial Growth Inhibition of this compound against various Basidiomycetes.

Fungus SpeciesParameterValue (µg/mL)Reference(s)
Rhizoctonia solaniMIC for inhibition of infection cushion formation1[1]
Rhizoctonia solaniEC90 for inhibition of sclerotium germination2[1]
Rhizoctonia solaniMIC for inhibition of sclerotium formation50[1]

Table 2: Inhibitory Concentrations of this compound on Different Developmental Stages of Rhizoctonia solani.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Mycelial Growth Inhibition Assay

This assay determines the concentration of this compound that inhibits the vegetative growth of the fungus.

Materials:

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes (90 mm)

  • This compound stock solution (e.g., in DMSO or acetone)

  • Fungal culture of the target Basidiomycete

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the molten PDA to approximately 50-55°C.

  • Add the appropriate volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent used for the stock solution at the same concentration as in the highest this compound treatment.

  • Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • From the growing edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Seal the plates with parafilm and incubate at the optimal growth temperature for the fungus in the dark.

  • Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plates reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • Determine the EC50 (Effective Concentration to inhibit 50% of growth) value by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a probit or logistic regression analysis.

Isolation of Fungal Mitochondria

This protocol describes the isolation of functional mitochondria from fungal mycelium for subsequent enzyme assays.

Materials:

  • Fungal mycelium grown in liquid culture

  • Mitochondria Isolation Buffer (MIB): 0.6 M mannitol, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.2% (w/v) bovine serum albumin (BSA)

  • Sterile, pre-chilled mortar and pestle

  • Sterile sand or glass beads

  • Cheesecloth

  • Refrigerated centrifuge

  • Dounce homogenizer

Procedure:

  • Harvest fungal mycelium from a liquid culture by filtration through cheesecloth and wash with sterile distilled water.

  • Blot the mycelium dry and weigh it.

  • Pre-chill a mortar and pestle with liquid nitrogen.

  • Add the mycelium and an equal amount of sterile sand or glass beads to the mortar.

  • Add a small amount of liquid nitrogen and grind the mycelium to a fine powder.

  • Resuspend the powdered mycelium in ice-cold MIB (approximately 5 mL per gram of mycelium).

  • Transfer the homogenate to a pre-chilled centrifuge tube.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet cell debris and nuclei.

  • Carefully transfer the supernatant to a new pre-chilled centrifuge tube.

  • Centrifuge the supernatant at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in a small volume of MIB without BSA. A Dounce homogenizer can be used for gentle resuspension.

  • Determine the protein concentration of the mitochondrial suspension using a suitable method (e.g., Bradford assay).

Succinate Dehydrogenase (SDH) Activity Assay

This colorimetric assay measures the activity of the SDH enzyme in isolated mitochondria.

Materials:

  • Isolated mitochondrial suspension

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4)

  • Substrate: 20 mM succinate

  • Electron Acceptor: 1 mM 2,6-dichlorophenolindophenol (DCPIP)

  • Electron Mediator: 2 mM phenazine methosulfate (PMS)

  • Inhibitor: this compound solutions at various concentrations

  • Spectrophotometer

Procedure:

  • In a cuvette, combine the Assay Buffer, DCPIP, and PMS.

  • Add the isolated mitochondrial suspension to the cuvette.

  • To test the inhibitory effect of this compound, pre-incubate the mitochondrial suspension with the desired concentration of this compound for a few minutes before adding the substrate.

  • Initiate the reaction by adding the succinate substrate.

  • Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 15 seconds for 5 minutes) at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the reduction of DCPIP.

  • The rate of the reaction is proportional to the SDH activity. Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

  • To determine the IC50 value of this compound, perform the assay with a range of this compound concentrations and calculate the percentage of inhibition for each concentration relative to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the this compound concentration.

Mandatory Visualizations

Signaling Pathway: Mitochondrial Electron Transport Chain Inhibition

Flutolanil_Mechanism cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitor Succinate Succinate Fumarate Fumarate Succinate->Fumarate e- ComplexII Complex II (Succinate Dehydrogenase) ComplexI Complex I Q Coenzyme Q ComplexI->Q e- ComplexII->Q e- ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient Q->ComplexIII e- CytC->ComplexIV e- ATP ATP ATP_Synthase->ATP ATP Synthesis This compound This compound This compound->ComplexII Inhibition

Caption: this compound inhibits Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.

Experimental Workflow: Mycelial Growth Inhibition Assay

Mycelial_Growth_Inhibition_Workflow start Start prepare_media Prepare PDA medium start->prepare_media add_this compound Add this compound to molten PDA (various concentrations) prepare_media->add_this compound pour_plates Pour plates and allow to solidify add_this compound->pour_plates inoculate Inoculate plates with fungal plugs pour_plates->inoculate incubate Incubate plates inoculate->incubate measure Measure colony diameter incubate->measure calculate Calculate % inhibition measure->calculate determine_ec50 Determine EC50 calculate->determine_ec50 end End determine_ec50->end

Caption: Workflow for determining the EC50 of this compound using a mycelial growth inhibition assay.

Logical Relationship: Development of this compound Resistance

Flutolanil_Resistance prolonged_use Prolonged use of this compound selection_pressure Increased Selection Pressure prolonged_use->selection_pressure spontaneous_mutation Spontaneous Mutation in sdh genes (e.g., sdhC) selection_pressure->spontaneous_mutation selects for reduced_binding Altered SDH enzyme structure spontaneous_mutation->reduced_binding resistant_phenotype Resistant Fungal Phenotype decreased_efficacy Decreased this compound Efficacy resistant_phenotype->decreased_efficacy reduced_binding->resistant_phenotype

Caption: The logical progression leading to the development of this compound resistance in Basidiomycetes.

References

Flutolanil: A Technical Guide to a Systemic Fungicide

Author: BenchChem Technical Support Team. Date: November 2025

Flutolanil is a systemic fungicide belonging to the benzanilide class of chemicals. It is primarily used to control diseases caused by Basidiomycete fungi, particularly Rhizoctonia solani, in a variety of crops including rice, potatoes, turf, and vegetables. This technical guide provides an in-depth overview of this compound, including its chemical identifiers, mechanism of action, toxicological profile, and detailed experimental protocols for its synthesis and biological evaluation.

Chemical Identifiers and Properties

This compound is characterized by the following chemical identifiers and physical properties.

Identifier/PropertyValue
CAS Number 66332-96-5[1]
IUPAC Name N-(3-propan-2-yloxyphenyl)-2-(trifluoromethyl)benzamide[1]
Molecular Formula C₁₇H₁₆F₃NO₂[1]
Molecular Weight 323.31 g/mol [1]
InChI InChI=1S/C17H16F3NO2/c1-11(2)23-13-7-5-6-12(10-13)21-16(22)14-8-3-4-9-15(14)17(18,19)20/h3-11H,1-2H3,(H,21,22)[1]
InChIKey PTCGDEVVHUXTMP-UHFFFAOYSA-N[1]
SMILES CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F[1]
Synonyms Moncut, Prostar, Folistar, NNF-136, α,α,α-trifluoro-3'-isopropoxy-o-toluanilide[1]

Mechanism of Action

This compound's fungicidal activity stems from its role as a succinate dehydrogenase inhibitor (SDHI).[2] It specifically targets Complex II of the mitochondrial electron transport chain in fungi. By binding to this complex, this compound blocks the oxidation of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle and cellular respiration. This disruption of the electron transport chain inhibits ATP synthesis, leading to the cessation of fungal growth and eventual cell death.[2]

Flutolanil_Mechanism cluster_Mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_TCA TCA Cycle (Mitochondrial Matrix) ComplexI Complex I (NADH Dehydrogenase) ComplexIII Complex III (Cytochrome bc1 Complex) ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- ComplexIV Complex IV (Cytochrome c Oxidase) ComplexIII->ComplexIV e- ATP_Synthase Complex V (ATP Synthase) ComplexIV->ATP_Synthase H+ gradient Succinate Succinate Succinate->ComplexII Fumarate Fumarate Succinate->Fumarate Oxidation Fumarate->ComplexII This compound This compound This compound->ComplexII Inhibition

Caption: Mechanism of action of this compound in the fungal mitochondrial electron transport chain.

Toxicological Data

This compound exhibits low acute toxicity to mammals. The following table summarizes key toxicological data.

ParameterSpeciesValue
Acute Oral LD₅₀ Rat (male, female)>10,000 mg/kg[2]
Acute Dermal LD₅₀ Rat (male, female)>5,000 mg/kg[2]
Acute Inhalation LC₅₀ RatData not readily available
Eye Irritation RabbitNot an irritant to slightly irritant[2]
Skin Irritation RabbitNot an irritant[2]
Dermal Sensitization Guinea pigNegative[2]

Ecotoxicological Data

The following table summarizes key ecotoxicological data for this compound.

ParameterSpeciesValue
LC₅₀ (96 hr) Carp3.21 mg/L[2]
EC₅₀ (48 hr) Daphnia magna>6.8 mg/L[2]

Efficacy Data

This compound is highly effective against various strains of Rhizoctonia solani. The following table presents efficacy data.

PathogenParameterValue
Rhizoctonia solani EC₅₀ (mycelial growth)0.0736 ± 0.0331 µg/mL[3]
Rhizoctonia solani MIC (mycelial growth)2 µg/mL[2]
Rhizoctonia solani MIC (sclerotium germination)2 µg/mL[2]
Rhizoctonia solani MIC (infection cushion formation)1 µg/mL[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the formation of an amide bond between 2-(trifluoromethyl)benzoic acid and 3-isopropoxyaniline. While the specific industrial synthesis protocols are proprietary, a representative laboratory-scale synthesis is described below.

Materials:

  • 2-(Trifluoromethyl)benzoyl chloride

  • 3-Isopropoxyaniline

  • Triethylamine (or other suitable base)

  • Anhydrous dichloromethane (or other suitable aprotic solvent)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-isopropoxyaniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-(trifluoromethyl)benzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)

This protocol details the determination of the effective concentration (EC₅₀) of this compound against Rhizoctonia solani using the poisoned food technique.[2][4][5]

Materials:

  • Pure culture of Rhizoctonia solani

  • Potato Dextrose Agar (PDA)

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator set to 25-28 °C

  • Micropipettes and sterile tips

  • Laminar flow hood

Procedure:

  • Preparation of Fungal Inoculum: Culture Rhizoctonia solani on PDA plates for 3-5 days at 25-28 °C until the mycelium covers the plate.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Preparation of Poisoned Media: Autoclave PDA and allow it to cool to 45-50 °C. Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL). Also, prepare a control set of PDA plates containing the same concentration of DMSO as the highest this compound concentration to account for any solvent effects.

  • Pouring Plates: Pour approximately 20 mL of the poisoned and control PDA into sterile Petri dishes and allow them to solidify in a laminar flow hood.

  • Inoculation: Using a sterile 5 mm cork borer, cut mycelial plugs from the leading edge of the actively growing R. solani culture. Place one mycelial plug, mycelium-side down, in the center of each prepared PDA plate.

  • Incubation: Seal the plates with parafilm and incubate them at 25-28 °C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plates reaches the edge of the dish.

  • Calculation of Mycelial Growth Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(C - T) / C] * 100

    • Where:

      • C = Average diameter of the fungal colony in the control plates.

      • T = Average diameter of the fungal colony in the treated plates.

  • Determination of EC₅₀: Use probit analysis or other suitable statistical software to determine the EC₅₀ value, which is the concentration of this compound that inhibits 50% of the mycelial growth.

Antifungal_Susceptibility_Workflow start Start prep_inoculum Prepare Fungal Inoculum (R. solani on PDA) start->prep_inoculum prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock inoculate Inoculate Plates with Mycelial Plugs prep_inoculum->inoculate prep_media Prepare Poisoned Media (PDA + this compound dilutions) prep_stock->prep_media pour_plates Pour Plates and Solidify prep_media->pour_plates pour_plates->inoculate incubate Incubate at 25-28°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate determine_ec50 Determine EC50 (Probit Analysis) calculate->determine_ec50 end End determine_ec50->end

Caption: Workflow for determining the antifungal susceptibility of this compound.

References

Flutolanil Solubility: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Solubility of Flutolanil in Common Laboratory Solvents for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (CAS No. 66332-96-5) is a systemic benzanilide fungicide widely utilized for its efficacy against a range of pathogens, particularly those caused by Rhizoctonia species. Its mode of action involves the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, disrupting fungal cellular respiration and energy production.[1][2][3] For researchers working on novel formulations, conducting toxicological studies, or investigating its biochemical mechanisms, a thorough understanding of this compound's solubility in various laboratory solvents is paramount. This technical guide provides a consolidated overview of its solubility profile, detailed experimental protocols for solubility determination, and a visualization of its molecular mode of action.

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents, a critical consideration for preparing stock solutions and designing experiments. While sparingly soluble in aqueous solutions, it demonstrates much higher solubility in several organic solvents. The data compiled from various technical sources is summarized below.

SolventSolubilityTemperature (°C)Notes
Water 8.01 mg/L20Low aqueous solubility.[3]
Acetone ~606 g/L20High solubility. Note: A conflicting value of 0.6062 mg/L has been reported, which is likely erroneous.[4]
Dimethyl Sulfoxide (DMSO) ≥100 mg/mLNot SpecifiedVery high solubility, may require sonication.[2][5][6]
Dimethylformamide (DMF) ~30 mg/mLNot SpecifiedHigh solubility.[5][6]
Ethanol ~10 mg/mLNot SpecifiedModerate solubility.[5][6]
Methanol Slightly SolubleNot SpecifiedA standard solution of 100 µg/mL has been noted, confirming solubility to at least this level.[7]
Chloroform Slightly SolubleNot SpecifiedQualitative data indicates some degree of solubility.[7]
Dichloromethane 0.3776 mg/L20Reported value is unexpectedly low and should be treated with caution.[1]
Ethyl Acetate 0.3647 mg/L20Reported value is unexpectedly low and should be treated with caution.[1]
n-Hexane 0.000395 mg/L20Very low solubility, effectively insoluble.[1]
Toluene 0.0354 mg/L20Very low solubility.[1]
DMSO:PBS (pH 7.2) (1:3) ~0.25 mg/mLNot SpecifiedSolubility in a mixed aqueous buffer system.[5][6]

Experimental Protocol: Solubility Determination (Flask Method)

For determining the solubility of compounds like this compound, which exhibit moderate to high solubility in organic solvents, the "Flask Method" is a reliable and widely accepted technique. This protocol outlines the necessary steps to ascertain the saturation concentration of this compound in a given solvent at a controlled temperature.

1. Materials and Equipment:

  • This compound (crystalline solid, ≥98% purity)

  • Solvent of choice (analytical grade)

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Glass flasks with airtight stoppers (e.g., screw-cap Erlenmeyer flasks)

  • Centrifuge capable of holding the flasks or centrifuge tubes

  • Syringe filters (e.g., 0.22 µm PTFE) and syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

2. Procedure:

  • Preparation: Set the orbital shaker or water bath to the desired constant temperature (e.g., 20°C). Allow it to equilibrate.

  • Addition of Solute and Solvent: Add an excess amount of crystalline this compound to a flask. The excess is crucial to ensure that a saturated solution is achieved. Record the approximate mass added.

  • Equilibration: Add a known volume of the selected solvent to the flask. Securely stopper the flask to prevent solvent evaporation.

  • Agitation: Place the flask in the temperature-controlled shaker and agitate at a constant speed. The agitation time required to reach equilibrium can vary; 24 to 48 hours is typical. Preliminary tests may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the flask to rest in the temperature-controlled environment for several hours to let undissolved solid settle. For finer suspensions, centrifuge the solution at a moderate speed to pellet the excess solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the undissolved solid.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.

  • Dilution and Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument (e.g., HPLC).

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC method to determine the precise concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in g/L or mg/mL.

G cluster_prep 1. Preparation cluster_exp 2. Equilibration cluster_analysis 3. Analysis A Weigh excess This compound B Add known volume of solvent A->B D Seal flask and agitate for 24-48h B->D C Set constant temperature C->D E Settle or centrifuge to separate phases D->E F Filter supernatant (0.22 µm filter) E->F G Dilute sample accurately F->G H Analyze concentration (e.g., HPLC) G->H I Calculate final solubility H->I

Caption: Workflow for determining this compound solubility via the Flask Method.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound's fungicidal activity stems from its role as a Succinate Dehydrogenase Inhibitor (SDHI). It specifically targets Complex II of the mitochondrial electron transport chain, a critical enzyme that functions in both the citric acid cycle and cellular respiration. By binding to Complex II, this compound blocks the oxidation of succinate to fumarate, thereby halting the transfer of electrons to ubiquinone. This disruption effectively shuts down ATP production, leading to the death of the fungal cell.

G cluster_etc Mitochondrial Electron Transport Chain (Inner Membrane) cluster_krebs Citric Acid Cycle (Matrix) C1 Complex I Q Ubiquinone (Q) C1->Q C2 Complex II (Succinate Dehydrogenase) C2->Q Fumarate Fumarate C2->Fumarate Oxidation C3 Complex III CytC Cytochrome c C3->CytC C4 Complex IV ATP ATP Production C4->ATP Drives Q->C3 CytC->C4 Succinate Succinate Succinate->C2 Oxidation Inhibitor This compound Inhibitor->C2 Inhibits

Caption: this compound inhibits Complex II, blocking electron flow from succinate.

References

The Ascent of a Systemic Fungicide: A Technical Guide to the Discovery and Development of Flutolanil

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Agrochemical Professionals

Introduction

Flutolanil, a systemic fungicide belonging to the benzanilide chemical class, has carved a significant niche in the control of diseases caused by Rhizoctonia solani and other basidiomycete fungi.[1] Its development marked a notable advancement in the management of critical diseases in crops such as rice, potatoes, and peanuts. This technical guide delves into the discovery and development history of this compound, its biochemical mode of action, and the experimental methodologies that underpinned its journey from laboratory synthesis to commercial application.

Discovery and Development Timeline

This compound was discovered and developed by the Japanese company Nihon Nohyaku Co., Ltd.[2] It was first launched in 1986.[3] The development of this compound was driven by the need for a highly effective and systemic fungicide to combat rice sheath blight, a devastating disease caused by Rhizoctonia solani. The research focused on benzanilide derivatives due to their known fungicidal potential.[2]

Chemical Synthesis

The synthesis of this compound involves a multi-step process. The core of its structure is formed through the formal condensation of the carboxyl group of 2-(trifluoromethyl)benzoic acid with the amino group of 3-(isopropoxy)aniline.[4] A common synthetic route involves the reaction of 3-isopropoxyaniline with 2-trifluoromethylbenzoyl chloride.[5]

dot

Caption: General synthesis pathway of this compound.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound's fungicidal activity stems from its role as a potent and specific inhibitor of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1][6] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the respiratory chain, catalyzing the oxidation of succinate to fumarate.[7]

By binding to the quinone-binding site of the SDH complex, this compound disrupts the electron flow, thereby inhibiting cellular respiration and leading to a depletion of ATP, the primary energy currency of the cell.[8] This ultimately results in the cessation of fungal growth and development.[6] The high selectivity of this compound towards basidiomycete fungi is attributed to differences in the enzyme's susceptibility compared to other fungal classes and mammals, contributing to its favorable toxicological profile.[6]

dot

Caption: this compound's inhibition of the mitochondrial electron transport chain.

Quantitative Efficacy Data

The efficacy of this compound has been demonstrated in numerous laboratory and field studies. Key quantitative data are summarized below.

Table 1: In Vitro Efficacy of this compound (EC50 values)
PathogenCropEC50 (µg/mL)Reference
Rhizoctonia solaniRice0.0736 ± 0.0331[9]
Rhizoctonia spp.Sugar Beet0.1727 ± 0.0074[10]

EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the mycelial growth of a pathogen in vitro.

Table 2: Field Trial Efficacy of this compound
CropDiseaseApplication Rate (a.i.)Control Efficacy (%)Reference
RiceSheath Blight150 g/ha63.7 - 88.9[9]
RiceSheath Blight300 g/ha83.9 - 96.5[9]
PotatoBlack ScurfSeed Treatment88[3]
PeanutWhite MoldNot specifiedSignificant reduction[11]

Experimental Protocols

The evaluation of this compound's efficacy and mode of action relied on standardized and robust experimental protocols.

In Vitro Bioassay: Poisoned Food Technique

This method is commonly used to determine the intrinsic fungitoxicity of a compound against a target pathogen.

Objective: To determine the EC50 value of this compound against Rhizoctonia solani.

Methodology:

  • Preparation of Fungicide Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., acetone or DMSO).

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. While the medium is still molten (around 45-50°C), appropriate volumes of the this compound stock solution are added to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control set with only the solvent is also prepared.

  • Plating: The amended and control media are poured into sterile Petri dishes.

  • Inoculation: A mycelial plug (e.g., 5 mm diameter) from the actively growing margin of a R. solani culture is placed in the center of each plate.

  • Incubation: Plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C) in the dark.

  • Data Collection: The colony diameter is measured in two perpendicular directions at regular intervals until the fungal growth in the control plates reaches the edge of the dish.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.[12]

dot

Poisoned_Food_Technique start Start prep_stock Prepare this compound Stock Solution start->prep_stock amend_media Amend Molten PDA with This compound Concentrations prep_stock->amend_media prep_media Prepare and Autoclave PDA Medium prep_media->amend_media pour_plates Pour Amended Media into Petri Dishes amend_media->pour_plates inoculate Inoculate with Mycelial Plugs of Target Pathogen pour_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate determine_ec50 Determine EC50 Value (Probit Analysis) calculate->determine_ec50 end End determine_ec50->end

References

The Biochemical Impact of Flutolanil on Fungal Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutolanil is a systemic fungicide belonging to the benzanilide chemical class, widely recognized for its efficacy against a range of fungal pathogens, particularly those within the Basidiomycetes class, such as Rhizoctonia solani.[1][2][3] Its mode of action is highly specific, targeting a critical enzyme in the fungal mitochondrial respiratory chain. This technical guide provides an in-depth exploration of the biochemical impact of this compound on fungal respiration, detailing its mechanism of action, quantitative effects, and the experimental protocols used to elucidate these effects.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

The primary biochemical target of this compound is the enzyme succinate dehydrogenase (SDH) , also known as Complex II , a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC).[1][3][4][5][6] this compound acts as a potent succinate dehydrogenase inhibitor (SDHI) .[5][6]

Specifically, this compound binds to the ubiquinone-binding site (Q-site) of Complex II, competitively inhibiting the reduction of ubiquinone to ubiquinol.[3][7] This blockage disrupts the flow of electrons from succinate to the remainder of the electron transport chain (Complex III, Cytochrome c, and Complex IV). The consequences of this inhibition are twofold:

  • Inhibition of Respiration: The disruption of the ETC leads to a significant reduction in mycelial oxygen consumption.[1][2][3][4][6]

  • Depletion of Cellular Energy: By halting the electron flow at Complex II, this compound effectively curtails the process of oxidative phosphorylation, leading to a decrease in ATP synthesis.

This targeted action provides this compound with a high degree of selectivity. The structural differences in the SDH enzyme complex between fungi and mammals are significant enough that this compound exhibits low mammalian toxicity while maintaining high antifungal activity.[1][2]

Quantitative Data: Inhibitory Effects of this compound

The efficacy of this compound as a respiratory inhibitor has been quantified in various studies. The following tables summarize key data on its inhibitory concentrations against fungal mycelial growth and the succinate dehydrogenase enzyme.

Table 1: In Vitro Mycelial Growth Inhibition of Rhizoctonia solani by this compound

Fungal Isolate(s)Number of IsolatesMean EC50 (µg/mL)EC50 Range (µg/mL)Reference
R. solani from rice1120.0736 ± 0.0331Not Specified[4]
R. solani from sugar beet2210.1727 ± 0.0074Not Specified[2][4]
R. solaniNot SpecifiedNot Specified0.05 - 0.5[2]

EC50 (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in the growth of a fungal population.

Table 2: Inhibition of Succinate Dehydrogenase (Complex II) by this compound

OrganismEnzymeIC50 (µM)Reference
Ascaris suumComplex II (QFR)0.058[8]
PorcineComplex II (SQR)45.9[8]

IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. QFR refers to quinol-fumarate reductase activity, and SQR refers to succinate-quinone reductase activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biochemical impact of this compound.

Mitochondrial Isolation from Fungal Mycelia

This protocol is a generalized procedure for isolating mitochondria from fungal cells, which can then be used for enzymatic assays.

Materials:

  • Fungal mycelia

  • Isolation Buffer (e.g., 0.3 M mannitol, 5 mM TES, 1 mM EGTA, pH 7.2)

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Phosphate-buffered saline (PBS)

Procedure:

  • Harvest fungal mycelia by filtration or centrifugation.

  • Wash the mycelial pellet twice with ice-cold PBS.

  • Resuspend the pellet in 5 volumes of ice-cold Isolation Buffer.

  • Homogenize the cell suspension on ice using a Dounce homogenizer (approximately 5 strokes with a loose pestle followed by 10-15 strokes with a tight pestle).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet cell debris and nuclei.

  • Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant (cytosolic fraction).

  • Wash the mitochondrial pellet by resuspending in Isolation Buffer and repeating the 14,000 x g centrifugation step.

  • Resuspend the final mitochondrial pellet in a suitable buffer for downstream applications.

Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)

This assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor.

Materials:

  • Isolated mitochondria or cell homogenate

  • SDH Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)

  • Substrate: Sodium succinate (e.g., 15 mM)

  • Electron Acceptor: 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT) or 2,6-dichlorophenolindophenol (DCIP)

  • Reaction stopping solution (e.g., glacial acetic acid)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing SDH Assay Buffer, sodium succinate, and the electron acceptor (INT or DCIP).

  • Initiate the reaction by adding the mitochondrial sample to the reaction mixture.

  • Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

  • For endpoint assays using INT, stop the reaction by adding a stopping solution like glacial acetic acid. The resulting formazan product can be extracted with a solvent (e.g., toluene) and its absorbance measured (e.g., at 495 nm).

  • For kinetic assays using DCIP, continuously monitor the decrease in absorbance of DCIP at 600 nm.

  • Calculate SDH activity based on the rate of change in absorbance, using a standard curve for the reduced electron acceptor.

Measurement of Mycelial Oxygen Consumption

This method determines the effect of this compound on the overall respiratory rate of fungal mycelia.

Materials:

  • Fungal mycelia

  • Liquid growth medium

  • This compound stock solution

  • Oxygen sensor (e.g., Clark-type electrode or fluorescence-based sensor)

  • Sealed respiration chamber

Procedure:

  • Grow fungal mycelia in liquid culture to the desired growth phase.

  • Harvest and wash the mycelia, then resuspend in fresh, aerated growth medium to a known density.

  • Transfer the mycelial suspension to a sealed respiration chamber equipped with an oxygen sensor.

  • Allow the system to equilibrate and record the basal rate of oxygen consumption.

  • Introduce a known concentration of this compound (or a solvent control) into the chamber.

  • Continuously monitor the oxygen concentration over time to determine the new rate of oxygen consumption.

  • Calculate the percentage inhibition of respiration caused by this compound.

Visualizations: Pathways and Relationships

Biochemical Pathway of this compound Action

Flutolanil_Action cluster_ETC Electron Transport Chain TCA TCA Cycle Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Fumarate Fumarate ComplexI Complex I Q Ubiquinone (Q) ComplexI->Q Proton_Gradient Proton Gradient ComplexI->Proton_Gradient ComplexII->Fumarate ComplexII->Q This compound This compound This compound->ComplexII Inhibition QH2 Ubiquinol (QH2) ComplexIII Complex III QH2->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIII->Proton_Gradient ComplexIV Complex IV CytC->ComplexIV H2O H₂O ComplexIV->H2O ComplexIV->Proton_Gradient O2 O₂ O2->ComplexIV ATP_Synthase ATP Synthase (Complex V) ATP ATP Synthesis ATP_Synthase->ATP Proton_Gradient->ATP_Synthase

Caption: this compound inhibits Complex II of the electron transport chain, blocking the oxidation of succinate and disrupting ATP synthesis.

Logical Workflow: Development of this compound Resistance

Flutolanil_Resistance Flutolanil_Exposure Sustained this compound Exposure Selection_Pressure Selection Pressure Flutolanil_Exposure->Selection_Pressure Point_Mutation Point Mutation in SDH Gene (e.g., sdhC) Selection_Pressure->Point_Mutation Altered_SDH Altered SDH Enzyme Structure Point_Mutation->Altered_SDH Reduced_Binding Reduced this compound Binding Affinity Altered_SDH->Reduced_Binding Resistance This compound Resistance Reduced_Binding->Resistance

Caption: A logical diagram illustrating the development of fungal resistance to this compound through genetic mutation.

Conclusion

This compound's targeted inhibition of succinate dehydrogenase makes it a highly effective and selective fungicide. Its biochemical impact is centered on the disruption of the fungal mitochondrial electron transport chain, leading to the cessation of respiration and a critical depletion of cellular energy. Understanding the precise mechanism of action, the quantitative parameters of its inhibitory effects, and the potential for resistance development is crucial for its effective use in agricultural settings and for the development of new antifungal agents. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other respiratory inhibitors.

References

Methodological & Application

Application Note: Quantitative Analysis of Flutolanil Residues in Agricultural Produce Using a QuEChERS-Based LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flutolanil is a systemic benzanilide fungicide used globally to control plant diseases on a variety of crops. Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products to ensure consumer safety.[1][2] Consequently, there is a critical need for sensitive, reliable, and efficient analytical methods to monitor this compound residues in diverse food matrices. This application note details a robust method for the quantification of this compound in agricultural produce using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, which simplifies the extraction process, minimizes solvent usage, and ensures high analyte recovery.[3][4]

Principle

The method involves an initial extraction of this compound from the homogenized sample matrix into an organic solvent (acetonitrile), facilitated by the addition of salts to induce phase separation. A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), is performed to remove interfering matrix components such as pigments, lipids, and organic acids.[3] The purified extract is then analyzed by LC-MS/MS. The liquid chromatograph separates this compound from remaining matrix components before it enters the mass spectrometer. The tandem quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity for the unambiguous identification and precise quantification of the target analyte.[5]

Experimental Protocol

1. Reagents and Materials

  • Solvents: LC-MS/MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade), ammonium formate, anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).

  • Standards: this compound analytical standard (Purity >98%).

  • QuEChERS Extraction Kits: 50 mL centrifuge tubes containing pre-weighed MgSO₄ and NaCl.

  • d-SPE Cleanup Kits: 2 mL or 15 mL centrifuge tubes containing pre-weighed anhydrous MgSO₄ and Primary Secondary Amine (PSA) sorbent.

  • Syringe Filters: 0.22 µm, preferably PTFE.

  • LC Vials: Amber glass or polypropylene autosampler vials with caps.

2. Standard Solution Preparation

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the primary stock standard with acetonitrile.

  • Matrix-Matched Calibration Standards: To compensate for matrix effects, prepare calibration standards by spiking appropriate amounts of the working standard solutions into blank matrix extract (obtained by performing the full extraction and cleanup procedure on a sample known to be free of this compound). The final concentrations should bracket the expected residue levels and the limit of quantification.

3. Sample Preparation (QuEChERS Protocol)

The following protocol is based on the widely used AOAC and EN QuEChERS methods.[3]

  • Step 1: Homogenization & Weighing: Homogenize the agricultural produce sample (e.g., tomato, soil) until a uniform consistency is achieved. Weigh 10 g (±0.1 g) of the homogenized sample into a 50 mL centrifuge tube. For dry samples like wheat, use 2 g of sample and add 8-10 mL of water, allowing it to rehydrate for 15-20 minutes before extraction.[2][6]

  • Step 2: Extraction: Add 10 mL of acetonitrile to the 50 mL tube. If an internal standard is used, it should be added at this stage. Cap the tube and shake vigorously for 1 minute.[3][7]

  • Step 3: Salting Out: Add the QuEChERS extraction salts (typically 4 g MgSO₄ and 1 g NaCl).[3][8] Immediately cap the tube securely and shake vigorously for 1 minute. Mechanical shaking is recommended for consistency.

  • Step 4: Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing this compound), a lower water layer, and a solid pellet of sample matrix.[9]

  • Step 5: Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube containing anhydrous MgSO₄ (e.g., 150 mg) and PSA (e.g., 50 mg).

  • Step 6: Final Centrifugation: Vortex the d-SPE tube for 30-60 seconds, then centrifuge for 5 minutes at ≥3000 rpm.

  • Step 7: Final Extract Preparation: Carefully transfer the cleaned supernatant into an autosampler vial, filtering through a 0.22 µm syringe filter if necessary. The sample is now ready for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Analysis

The following parameters serve as a guideline and may require optimization for different instrument models.

Parameter Condition
LC System UPLC/UHPLC System
Column C18 reverse-phase column (e.g., 2.1 mm x 50-100 mm, <2 µm particle size)[6][10]
Mobile Phase A Water with 0.1% Formic Acid and 2 mM Ammonium Formate[1][6]
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid[1][6]
Flow Rate 0.2 - 0.4 mL/min[1][10]
Gradient Typical start at 5-10% B, ramp to 95-100% B over several minutes, hold, and re-equilibrate.
Injection Volume 1 - 10 µL
Column Temperature 40 °C[1][10]
MS System Triple Quadrupole Mass Spectrometer (TQ-MS)
Ionization Mode Electrospray Ionization, Positive (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)[5][6]
Ion Source Temp. 500 - 700 °C[1][5]
Spray Voltage ~3.0 - 4.5 kV

MRM Transitions for this compound

Analyte Precursor Ion (m/z) Product Ion (Quantifier) Product Ion (Qualifier) Collision Energy (eV)
This compound324.1262.1242.1(Typically 15-30 eV)
Collision energy requires optimization for the specific instrument being used.[11]

Method Performance and Validation Data

The described method demonstrates excellent performance characteristics in line with regulatory guidelines such as SANTE/12682/2019.[2]

Parameter Matrix Typical Value Reference
Limit of Detection (LOD) Soil, Water0.003 mg/kg, 0.03 µg/L[6][10]
Limit of Quantification (LOQ) Various Foods, Soil, Water0.01 mg/kg or 0.1 µg/L[1][6][10][12]
Linearity (R²) Matrix-matched standards> 0.99[2][6][9]
Recovery (%) Spiked samples at LOQ and 10x LOQ88 - 107%[1][12]
Precision (RSD %) Replicate spiked samples< 10%[1][12]

The validation results show excellent recoveries (88-107%) and precision (<10%) for this compound.[1][12] The limit of quantification for this method is typically 0.01 mg/kg, which is suitable for monitoring against most established MRLs.[1][8][12]

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

G Workflow for LC-MS/MS Analysis of this compound cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis & Data Processing A 1. Weigh 10g of homogenized sample B 2. Add 10 mL Acetonitrile A->B C 3. Add Extraction Salts (MgSO4, NaCl) & Vortex B->C D 4. Centrifuge (5 min) C->D E 5. Transfer Supernatant to d-SPE Tube (PSA, MgSO4) D->E F 6. Vortex & Centrifuge E->F G 7. Filter into LC Vial F->G H 8. LC-MS/MS Analysis (MRM Mode) G->H I 9. Peak Integration & Quantification via Calibration Curve H->I J 10. Data Review & Report Generation I->J

References

Flutolanil Application for Controlling Rhizoctonia solani in Potatoes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutolanil is a systemic fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class of fungicides (FRAC Group 7). It exhibits both protective and curative properties and is highly effective against basidiomycete fungi, particularly Rhizoctonia solani, the causal agent of black scurf and stem canker in potatoes.[1] This document provides detailed application notes and experimental protocols for the use of this compound in controlling R. solani in potato cultivation, intended for a scientific and research audience.

Mechanism of Action

This compound's mode of action is the inhibition of the succinate dehydrogenase (SDH) complex, also known as Complex II, in the mitochondrial electron transport chain of the target fungus.[1] By binding to the SDH complex, this compound disrupts cellular respiration, leading to a cessation of energy production (ATP synthesis) and ultimately, fungal cell death. This targeted action makes it a potent tool for managing R. solani infections.

Data Presentation: Efficacy of this compound Against Rhizoctonia solani

The following tables summarize the quantitative data on the efficacy of this compound from various application methods.

Table 1: Efficacy of this compound Seed Treatment on Black Scurf Incidence

TreatmentApplication RateActive Ingredient RateBlack Scurf Incidence (%)
Untreated ControlN/AN/A47%
This compound (Powder)2 kg/tonne of seedVaries by formulation12%
This compound (Liquid)200 ml/tonne of seedVaries by formulationNot specified
PencycuronNot specifiedNot specified2%

Data from a 2018 field trial in Fife, UK, conducted by Scottish Agronomy, using heavily infected seed.[2]

Table 2: Recommended Application Rates of this compound for Rhizoctonia solani Control

Application MethodFormulation TypeProduct Application RateActive Ingredient Rate
Seed Treatment (Powder)Dry Seed Treatment (e.g., 60 g/kg DSG)2 kg/tonne of seed120 g a.i./tonne
Seed Treatment (Liquid)Suspension Concentrate (e.g., 460 g/L SC)200 ml/tonne of seed92 g a.i./tonne
In-Furrow ApplicationSuspension Concentrate (e.g., 460 g/L SC)1.17 - 1.83 L/hectare538 - 842 g a.i./hectare

Note: Application rates may vary depending on the specific product formulation, disease pressure, and local regulations. Always consult the product label for specific instructions.

Experimental Protocols

Protocol for Potato Seed Tuber Treatment with this compound

Objective: To apply a uniform coating of this compound fungicide to potato seed tubers to control seed-borne Rhizoctonia solani.

Materials:

  • Certified potato seed tubers

  • This compound formulation (liquid suspension concentrate or dry powder)

  • Specialist seed treatment applicator with a roller table or a batch treater

  • Personal Protective Equipment (PPE): chemical-resistant gloves, coveralls, eye protection

  • Measuring cylinders and weighing balance

  • Clean water (for liquid formulations)

Procedure:

  • Seed Tuber Preparation: Use certified seed tubers that are as free from sclerotia as possible. If tubers are to be cut, allow the cut surfaces to suberize (heal) for a few days in a well-ventilated area before treatment.

  • Fungicide Preparation (for Liquid Formulation):

    • Calculate the required amount of this compound concentrate and water based on the total weight of the seed tubers to be treated and the recommended application rate (e.g., 200 ml of product per tonne of seed).

    • In a clean container, partially fill with the required volume of water.

    • Add the calculated amount of this compound concentrate to the water while agitating to ensure a uniform suspension.

    • Add the remaining water to achieve the final desired volume and continue to agitate.

  • Application:

    • Liquid Application: Transfer the prepared fungicide suspension to the reservoir of a specialist applicator equipped with nozzles over a roller table. Calibrate the applicator to deliver the correct volume of suspension per tonne of seed tubers. Ensure that the tubers are evenly coated as they pass along the roller table.

    • Powder Application: Use an automated powder dispenser fitted to a potato planter. Calibrate the dispenser to apply the correct weight of the powder formulation per tonne of seed tubers (e.g., 2 kg/tonne ).[3] The application should occur as the tubers are being planted.

  • Drying and Planting: Allow the treated tubers to dry completely before planting to avoid clumping and ensure accurate planter operation. Plant the treated seed tubers as soon as possible after treatment.

Protocol for In-Furrow Application of this compound

Objective: To apply this compound directly into the planting furrow to create a zone of protection around the seed piece and emerging sprouts from soil-borne Rhizoctonia solani.

Materials:

  • Potato planter equipped with an in-furrow spray system

  • This compound suspension concentrate formulation

  • Personal Protective Equipment (PPE)

  • Clean water

  • Calibrated spray nozzles

Procedure:

  • Planter and Sprayer Calibration:

    • Ensure the in-furrow spray system on the potato planter is clean and in good working order.

    • Calibrate the sprayer to deliver the desired volume of spray solution per unit area (e.g., liters per hectare) at the intended planting speed and pressure.

    • Position the spray nozzles to deliver a uniform band of fungicide over the seed pieces in the open furrow before they are covered with soil.

  • Fungicide Suspension Preparation:

    • Calculate the amount of this compound concentrate and water needed for the area to be planted based on the recommended application rate (e.g., 1.17 - 1.83 L/hectare).

    • Fill the spray tank with half the required volume of water.

    • Begin agitation and add the calculated amount of this compound concentrate.

    • Continue agitation while adding the remaining volume of water. Maintain agitation throughout the application process.

  • Application:

    • Engage the in-furrow spray system during the planting operation.

    • Visually check the nozzles periodically to ensure they are not clogged and are delivering a consistent spray pattern.

  • Post-Application:

    • Thoroughly clean the spray equipment after use according to the manufacturer's instructions and local regulations for pesticide handling.

Mandatory Visualizations

Signaling Pathway of this compound in Rhizoctonia solani

Caption: Mechanism of action of this compound in R. solani.

Experimental Workflow for Efficacy Testing

G cluster_Preparation 1. Pre-Trial Preparation cluster_Application 2. Treatment Application cluster_Growth 3. Crop Growth and Maintenance cluster_Assessment 4. Disease and Yield Assessment cluster_Analysis 5. Data Analysis A1 Select Potato Cultivar and Source Certified Seed A3 Field Site Selection and Preparation A1->A3 A2 Prepare Inoculum (Rhizoctonia solani) A2->A3 B1 Randomized Complete Block Design Setup A3->B1 Field Ready B2 Prepare this compound Formulations (Seed Treatment/In-Furrow) B1->B2 B3 Apply Treatments (at planting) B2->B3 C1 Standard Agronomic Practices (Irrigation, Fertilization, etc.) B3->C1 Planting Complete C2 Monitor Crop Emergence and Vigor C1->C2 D1 Assess Stem Canker Severity (mid-season) C2->D1 Mid-season D2 Assess Black Scurf Incidence and Severity on Tubers (post-harvest) D1->D2 D3 Measure Marketable and Total Yield (t/ha) D2->D3 E1 Statistical Analysis (ANOVA, Mean Separation) D3->E1 Data Collection Complete E2 Report Generation and Conclusion E1->E2

Caption: Workflow for a field trial evaluating this compound efficacy.

References

Application Notes: Quantitative Analysis of Flutolanil in Soil and Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flutolanil is a systemic fungicide used to control a range of plant diseases caused by Basidiomycetes fungi.[1] Its application in agriculture necessitates reliable and sensitive analytical methods to monitor its presence in environmental compartments such as soil and water, ensuring environmental safety and regulatory compliance. This document provides detailed protocols for the quantitative analysis of this compound in both soil and water matrices, primarily utilizing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and robust technique for pesticide residue analysis.[2][3] Alternative methods, including the versatile QuEChERS approach, are also presented.

Section 1: Quantitative Analysis in Water Samples

Monitoring this compound in water is crucial due to its potential to contaminate ground and surface water resources.[4] The standard method involves sample clean-up and concentration using Solid-Phase Extraction (SPE) followed by LC-MS/MS analysis.

Protocol 1: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis of this compound in Water

This protocol is adapted from a validated method for the determination of this compound in water.[5]

A. Sample Preparation and Solid-Phase Extraction (SPE)

  • Sample Collection : Collect 50 mL of the water sample in a clean container.

  • Solvent Addition : Add 5 mL of acetonitrile to the 50 mL water sample.[5]

  • SPE Cartridge Conditioning :

    • Wash a solid-phase extraction cartridge (e.g., Oasis HLB) with 6 mL of acetonitrile.[5]

    • Equilibrate the cartridge with 6 mL of 10% aqueous acetonitrile.[5]

  • Sample Loading : Load the entire 55 mL sample mixture onto the conditioned SPE cartridge.

  • Cartridge Washing : Wash the cartridge with 6 mL of 10% aqueous acetonitrile to remove interferences.[5]

  • Elution : Elute the target analyte, this compound, from the cartridge using 9 mL of acetonitrile.[5]

  • Concentration and Reconstitution :

    • Dry the eluate completely under a gentle stream of nitrogen.[5]

    • Reconstitute the dried residue in 5 mL of a 50% acetonitrile in water solution (v/v).[5] The sample is now ready for instrumental analysis.

B. Instrumental Analysis: LC-MS/MS

  • Chromatographic Column : Utilize a C18 column (e.g., Cadenza CD-C18, 2.0 mm x 50 mm, 3 µm).[5]

  • Mobile Phase :

    • Mobile Phase A: Water containing 0.1% formic acid.[5]

    • Mobile Phase B: Methanol containing 0.1% formic acid.[5]

  • Gradient Elution Program :

    • 0.0 min: 50% A, 50% B

    • 0.5 min: 30% A, 70% B

    • 5.5 min: 0% A, 100% B

    • 7.5 min: 0% A, 100% B

    • 12.0 min: 50% A, 50% B (re-equilibration)[5]

  • Detection : Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5]

Quantitative Data for this compound Analysis in Water

The following table summarizes the performance of the SPE-LC/MS/MS method.

ParameterValueReference
Analytical MethodLC-MS/MS[5]
Limit of Quantification (LOQ)0.1 µg/L[5]
Limit of Detection (LOD)0.03 µg/L[5]
Mean Recovery (at 0.1 µg/L)94.9%[5]
Relative Standard Deviation (RSD) (at 0.1 µg/L)2.1%[5]
Mean Recovery (at 1.0 µg/L)101.4%[5]
Relative Standard Deviation (RSD) (at 1.0 µg/L)2.1%[5]

Section 2: Quantitative Analysis in Soil Samples

Soil acts as a primary sink for pesticides, making it a critical matrix for environmental monitoring.[6] Due to its complexity, soil analysis requires robust extraction and clean-up procedures.

Protocol 2: Acetonitrile Extraction and LC-MS/MS Analysis of this compound in Soil

This protocol is based on a validated method for determining this compound in soil.[7]

A. Sample Preparation and Extraction

  • Sample Weighing : Weigh 20 g of a well-mixed soil sample into a centrifuge tube.

  • First Extraction :

    • Add 50 mL of acetonitrile to the soil sample.[7]

    • Shake the mixture vigorously for 15 minutes.[7]

    • Centrifuge at 2500 rpm for 5 minutes and collect the supernatant.[7]

  • Second Extraction :

    • Add another 20 mL of acetonitrile to the soil pellet.[7]

    • Repeat the shaking and centrifugation steps.

  • Extract Combination : Combine the supernatants from both extractions and adjust the final volume to 100 mL with acetonitrile.[7]

B. Extract Clean-up

  • Liquid-Liquid Partitioning :

    • Transfer a 12.5 mL aliquot of the extract to a new tube.

    • Add 3 g of NaCl and 12.5 mL of a 0.1 M phosphate buffer solution (pH 7) and shake.[7]

  • Solid-Phase Extraction (SPE) Clean-up :

    • Condition a carbon graphite/aminopropyl silica gel cartridge column with 5 mL of acetonitrile followed by 5 mL of acetonitrile:distilled water (4:1, v/v).[7]

    • Load the upper organic layer from the partitioning step onto the conditioned cartridge.[7]

    • Wash the cartridge with 2 mL of acetonitrile:distilled water (4:1, v/v) followed by 2 mL of acetonitrile.[7]

    • Elute the analyte with 5 mL of acetonitrile:acetic acid (95:5, v/v).[7]

  • Final Preparation : Dilute the eluate to a final volume of 25 mL with distilled water. The sample is now ready for analysis.[7]

C. Instrumental Analysis: LC-MS/MS The instrumental parameters, including the column, mobile phases, and gradient program, are identical to those described in Protocol 1 for water analysis.[7]

Protocol 3: QuEChERS Method for this compound Extraction from Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach widely used for multi-residue pesticide analysis in complex matrices like soil.[6][8][9]

A. Sample Extraction

  • Sample Weighing : Weigh 10 g of a soil sample into a 50 mL centrifuge tube. For dry soil, add 7 mL of water, vortex, and allow to hydrate for 30 minutes before proceeding.[8]

  • Solvent Addition : Add 10 mL of acetonitrile to the tube.[9]

  • Extraction : Shake vigorously for 5 minutes to extract the pesticides from the soil matrix.[9]

  • Salting-Out : Add the contents of a QuEChERS salt packet (commonly containing 4 g MgSO₄ and 1 g NaCl or 1.7 g Sodium Acetate) to the tube.[9][10]

  • Phase Separation : Shake immediately for at least 2 minutes, then centrifuge for 5 minutes at ≥ 3000 rcf.[9]

B. Dispersive Solid-Phase Extraction (d-SPE) Clean-up

  • Aliquot Transfer : Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL d-SPE centrifuge tube. These tubes typically contain anhydrous MgSO₄ for water removal and sorbents like Primary Secondary Amine (PSA) to remove organic acids and C18 to remove non-polar interferences.[9]

  • Clean-up : Vortex the d-SPE tube for 1 minute and then centrifuge at high speed (e.g., ≥ 5000 rcf) for 2 minutes.[9]

  • Final Extract : The resulting supernatant is the final, cleaned extract. Transfer it to an autosampler vial for LC-MS/MS analysis.

Quantitative Data for this compound Analysis in Soil

The following table summarizes the performance of the acetonitrile extraction LC-MS/MS method.

ParameterValueReference
Analytical MethodLC-MS/MS[7]
Limit of Quantification (LOQ)0.01 mg/kg[7]
Limit of Detection (LOD)0.003 mg/kg[7]
Mean Recovery70-120%[7]
Relative Standard Deviation (RSD)≤ 20%[7]

Section 3: Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical protocols described.

cluster_water Protocol 1: Water Analysis Workflow (SPE) A 50 mL Water Sample B Add 5 mL Acetonitrile A->B D Load Sample onto Cartridge B->D C Condition SPE Cartridge (Acetonitrile & 10% Aqueous ACN) C->D E Wash Cartridge (10% Aqueous ACN) D->E F Elute this compound (9 mL Acetonitrile) E->F G Dry Down Under Nitrogen F->G H Reconstitute in 50% Aqueous ACN G->H I LC-MS/MS Analysis H->I

Fig. 1: Workflow for this compound analysis in water by SPE-LC-MS/MS.

cluster_soil Protocol 3: Soil Analysis Workflow (QuEChERS) S1 10 g Soil Sample S2 Add 10 mL Acetonitrile S1->S2 S3 Shake Vigorously (5 min) (Extraction) S2->S3 S4 Add QuEChERS Salts (e.g., MgSO4, NaCl) S3->S4 S5 Shake & Centrifuge (Phase Separation) S4->S5 S6 Transfer 1 mL Supernatant to d-SPE Tube S5->S6 S7 Vortex & Centrifuge (Clean-up) S6->S7 S8 Final Extract S7->S8 S9 LC-MS/MS Analysis S8->S9

Fig. 2: Workflow for this compound analysis in soil by QuEChERS-LC-MS/MS.

References

Application Note: Preparation of Flutolanil Stock Solutions for Laboratory Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the preparation of Flutolanil stock solutions for use in various laboratory experiments. This compound is a benzanilide fungicide that acts as a succinate dehydrogenase inhibitor (SDHI).[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This note covers the physicochemical properties of this compound, necessary safety precautions, a step-by-step protocol for solubilization, and recommended storage conditions.

Physicochemical Properties of this compound

A summary of key physicochemical properties for this compound is presented below. These parameters are essential for calculating concentrations and understanding the compound's behavior in different solvents.

PropertyValueReference
Molecular Formula C₁₇H₁₆F₃NO₂[3][4][5]
Molecular Weight 323.31 g/mol [1][4]
Appearance White crystalline solid[3][4]
Melting Point 108°C[1][4]
LogP 3.7[1][4]
Purity ≥98%[3]

Solubility Data

This compound exhibits poor solubility in aqueous solutions but is soluble in several organic solvents.[3][6] Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions.

SolventSolubility (at 20°C unless specified)Reference
Water 8.01 - 9.6 mg/L[1][2][4]
DMSO ~30 mg/mL[3][5]
Dimethylformamide (DMF) ~30 mg/mL[3][5]
Ethanol ~10 mg/mL[3][5]
Methanol 606 g/L (606 mg/mL)[1]
Acetone 642 g/L (642 mg/mL)[1]
DMSO:PBS (pH 7.2) (1:3) ~0.25 mg/mL (when diluted from DMSO stock)[3][5]

Experimental Workflow Diagram

The following diagram outlines the general workflow for preparing a this compound stock solution.

G cluster_working Working Solution Preparation start Start: Stock Solution Preparation weigh 1. Calculate and Weigh this compound (Purity ≥98%) start->weigh solvent 2. Add appropriate volume of high-purity solvent (e.g., DMSO) weigh->solvent dissolve 3. Dissolve the compound (Vortexing, sonication may be required) solvent->dissolve check 4. Visually inspect for complete dissolution dissolve->check check->dissolve Precipitate remains aliquot 5. Aliquot into sterile, light-protecting cryovials check->aliquot Solution is clear store 6. Store at recommended temperature (-20°C or -80°C) aliquot->store end_stock Stock Solution Ready store->end_stock thaw A. Thaw a stock aliquot store->thaw For experimental use dilute B. Dilute with aqueous buffer (e.g., PBS) to final concentration thaw->dilute use C. Use immediately (Do not store for >24 hours) dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

Materials and Equipment

  • This compound (crystalline solid, purity ≥98%)

  • High-purity Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Analytical balance

  • Spatula

  • Weighing paper/boat

  • Sterile conical tubes or glass vials

  • Micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, amber, or light-protecting cryovials for storage

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Safety Precautions

This compound should be considered hazardous. Always handle the compound in a well-ventilated area or a chemical fume hood.[7]

  • Handling : Avoid creating dust. Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[3]

  • PPE : Wear appropriate personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves.[7]

  • Disposal : Dispose of waste materials according to local, state, and federal regulations.[7]

  • First Aid :

    • Skin Contact : Wash with plenty of soap and water.

    • Eye Contact : Rinse opened eye for several minutes under running water.[8]

    • Inhalation : Move to fresh air. Consult a doctor if complaints arise.[8]

    • Ingestion : If symptoms persist, consult a doctor.[8]

Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution in DMSO, a commonly used concentration for laboratory experiments.

1. Calculation:

  • Molecular Weight (MW) of this compound = 323.31 g/mol .

  • To prepare a 10 mM (0.010 mol/L) solution, you need:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * MW (g/mol) * 1000 (mg/g)

    • For 1 mL (0.001 L): Mass = 0.010 * 0.001 * 323.31 * 1000 = 3.23 mg

    • For 10 mL (0.010 L): Mass = 0.010 * 0.010 * 323.31 * 1000 = 32.33 mg

2. Weighing:

  • Tare the analytical balance with a clean weighing boat.

  • Carefully weigh out the calculated amount of this compound solid (e.g., 32.33 mg for a 10 mL final volume).

3. Dissolution:

  • Transfer the weighed this compound into a sterile conical tube or glass vial of the appropriate size (e.g., 15 mL tube for a 10 mL solution).

  • Using a micropipette, add the calculated volume of high-purity DMSO (e.g., 10 mL).

  • Cap the tube securely and vortex at high speed for 1-2 minutes until the solid is completely dissolved.

  • Visually inspect the solution against a light source to ensure there are no visible particles or precipitate. If dissolution is slow, brief sonication in a water bath can be applied.

4. Aliquoting and Storage:

  • Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, amber, or light-protecting cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Clearly label each vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

Protocol: Preparing an Aqueous Working Solution

This compound is sparingly soluble in aqueous buffers.[3] Therefore, working solutions should be prepared fresh daily by diluting the high-concentration organic stock solution.

1. Dilution:

  • Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • To prepare a working solution (e.g., 10 µM in PBS), dilute the stock solution 1:1000 in the desired aqueous buffer.

    • Example: Add 1 µL of the 10 mM DMSO stock to 999 µL of PBS to get a final volume of 1 mL.

  • Mix thoroughly by vortexing or inverting the tube. The final DMSO concentration in this example would be 0.1%.

Note : It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to prevent precipitation.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and its solutions.

  • Solid Compound : Store the crystalline solid in a tightly sealed container at -20°C.[3][5] Some suppliers recommend refrigeration (2-10°C).[7]

  • Stock Solutions : Store DMSO stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.[9] Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions : Aqueous working solutions are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[3]

References

Solid-Phase Extraction of Flutolanil from Environmental Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of the fungicide Flutolanil from environmental matrices, specifically water and soil. The methodologies outlined are based on validated analytical procedures and are intended to guide researchers in the accurate quantification of this compound residues.

Overview

This compound is a systemic fungicide used to control various plant diseases. Its presence in the environment is a subject of monitoring to ensure ecological and human safety. Solid-phase extraction is a widely used technique for the selective extraction and concentration of analytes like this compound from complex sample matrices prior to chromatographic analysis. This document details the SPE workflow, providing specific protocols for water and soil samples, and summarizes the expected quantitative performance.

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of this compound in water and soil using the described SPE and LC-MS/MS methods.

MatrixAnalyteMethodLOQLODMean Recovery (%)RSD (%)
WaterThis compoundSPE-LC/MS/MS0.1 µg/L[1]0.0013 - 0.03 µg/L[1]94.9 - 101.4[1]2.0 - 2.2[1]
SoilThis compoundSPE-LC/MS/MS0.01 mg/kg[2]0.002 - 0.003 mg/kg[2]95.0 - 105.0< 10

LOQ: Limit of Quantitation; LOD: Limit of Detection; RSD: Relative Standard Deviation.

Experimental Workflow

The general workflow for the solid-phase extraction of this compound from environmental samples is depicted below.

SPE_Workflow Sample Environmental Sample (Water or Soil) Extraction Extraction (for Soil Samples) Sample->Extraction Conditioning 1. Conditioning Extraction->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing Loading->Washing Elution 4. Elution Washing->Elution Analysis LC-MS/MS Analysis Elution->Analysis

Caption: General workflow for this compound analysis.

Experimental Protocols

Solid-Phase Extraction Protocol for Water Samples

This protocol is designed for the quantitative determination of this compound in water using SPE followed by LC-MS/MS analysis.

Materials:

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, 98% or higher

  • Deionized water

  • Nitrogen gas evaporator

  • HPLC vials

Procedure:

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridges with 6 mL of acetonitrile.[1]

    • Equilibrate the cartridges with 6 mL of 10% aqueous acetonitrile.[1]

  • Sample Loading:

    • Take a 50 mL water sample and add 5 mL of acetonitrile.[1]

    • Load the entire sample onto the conditioned SPE cartridge.[1]

  • Washing:

    • Wash the cartridge with 6 mL of 10% aqueous acetonitrile to remove interfering substances.[1]

  • Elution:

    • Elute the retained this compound from the cartridge with 9 mL of acetonitrile.[1]

  • Sample Concentration and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen.[1]

    • Reconstitute the residue in 5 mL of 50% acetonitrile in water.[1]

    • The sample is now ready for LC-MS/MS analysis.

Extraction and Solid-Phase Extraction Protocol for Soil Samples

This protocol describes the extraction of this compound from soil samples and subsequent clean-up by SPE before LC-MS/MS analysis.

Materials:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Acetic acid, glacial

  • Sodium chloride (NaCl)

  • Phosphate buffer solution (0.1 M, pH 7)

  • Centrifuge and centrifuge tubes

  • Shaker

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC vials

Procedure:

  • Soil Sample Extraction:

    • Weigh 20 g of the soil sample into a centrifuge tube.[2]

    • Add 50 mL of acetonitrile and shake the sample vigorously for 15 minutes.[2]

    • Centrifuge at 2500 rpm for 5 minutes.[2]

    • Collect the supernatant.

    • Perform a second extraction of the soil pellet with 20 mL of acetonitrile.[2]

    • Combine the supernatants and adjust the final volume to 100 mL with acetonitrile.[2]

  • Liquid-Liquid Partitioning:

    • Take a 12.5 mL aliquot of the extract.[2]

    • Add 3 g of NaCl and 12.5 mL of 0.1 M phosphate buffer solution (pH 7) and shake.[2]

    • Allow the layers to separate and collect the upper acetonitrile layer.

  • Solid-Phase Extraction Clean-up:

    • Load the acetonitrile extract onto a pre-conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of acetonitrile:distilled water (4:1, v:v) followed by 2 mL of acetonitrile.[2]

    • Elute this compound with 5 mL of acetonitrile:acetic acid (95:5, v:v).[2]

    • Dilute the eluate to 25 mL with distilled water.[2]

    • The sample is now ready for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The final determination and quantification of this compound are performed using a High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

LC Conditions:

  • Column: Cadenza CD-C18, 2.0 mm x 50 mm, 3 µm ODS column[1][2]

  • Mobile Phase A: Distilled water containing 0.1% formic acid[1][2]

  • Mobile Phase B: Methanol containing 0.1% formic acid[1][2]

  • Gradient:

    • 0.0 min: 50% A, 50% B

    • 0.5 min: 30% A, 70% B

    • 5.5 min: 0% A, 100% B

    • 7.5 min: 0% A, 100% B[1][2]

MS/MS Detection:

  • Mode: Multiple Reaction Monitoring (MRM)[1][2]

Signaling Pathway and Logical Relationship Diagram

The logical flow of the analytical method from sample collection to final data acquisition can be visualized as follows:

Analytical_Method_Flow cluster_sampling Sampling cluster_prep Sample Preparation cluster_spe SPE Clean-up cluster_analysis Instrumental Analysis Water_Sample Water Sample Water_Prep Acetonitrile Addition Water_Sample->Water_Prep Soil_Sample Soil Sample Soil_Prep Solvent Extraction & Partitioning Soil_Sample->Soil_Prep SPE_Cleanup Solid-Phase Extraction Water_Prep->SPE_Cleanup Soil_Prep->SPE_Cleanup LC_Separation HPLC Separation SPE_Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition

Caption: Analytical method logical flow.

References

Application of Flutolanil in Turfgrass Pathology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutolanil is a systemic fungicide belonging to the benzanilide chemical class, specifically classified as a succinate dehydrogenase inhibitor (SDHI).[1][2] It is widely utilized in turfgrass management for its protective and curative properties against a range of diseases caused by basidiomycete fungi.[3] Its systemic nature allows it to be absorbed by the plant and translocated, offering protection to all parts of the plant.[4] This document provides detailed application notes, summarizes efficacy data, and outlines experimental protocols for the use of this compound in turfgrass pathology research.

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound's mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.[5][6] This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, linking substrate oxidation to energy production.[5]

By binding to the ubiquinone-binding site (Q-site) of the SDH complex, this compound blocks the transfer of electrons from succinate to ubiquinone.[5][6] This disruption has two major consequences:

  • It halts the oxidation of succinate to fumarate within the TCA cycle.[2]

  • It inhibits the overall process of cellular respiration, leading to a severe depletion of ATP, the primary energy currency of the cell.[5]

This energy deficit ultimately results in the cessation of fungal growth and leads to cell death.[4]

cluster_0 Mitochondrial Inner Membrane cluster_1 Mitochondrial Matrix cluster_2 Intermembrane Space Complex_I Complex I (NADH Dehydrogenase) Q Ubiquinone (Q) Complex_I->Q e- H_ions_out H+ Complex_I->H_ions_out Pumps H+ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e- Fumarate Fumarate Complex_II->Fumarate TCA Cycle Complex_III Complex III Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_III->H_ions_out Pumps H+ Complex_IV Complex IV Complex_IV->H_ions_out Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Q->Complex_III e- Cyt_c->Complex_IV e- NADH NADH NADH->Complex_I e- NAD NAD Succinate Succinate Succinate->Complex_II e- ADP ADP ADP->ATP_Synthase H_ions_in H+ H_ions_in->ATP_Synthase This compound This compound This compound->Complex_II Inhibits Electron Transfer

Figure 1: Mechanism of action of this compound on Fungal Mitochondrial Respiration.

Application in Turfgrass Pathology Research

This compound is a key tool in the study and management of turfgrass diseases, primarily those caused by Rhizoctonia spp. and other basidiomycetes. Its efficacy has been documented against several economically important pathogens.

Target Pathogens Include:

  • Brown Patch & Large Patch (Rhizoctonia solani)[3][7]

  • Fairy Rings (Marasmius spp., Lepista spp., Lycoperdon spp., etc.)[3][8]

  • Yellow Patch (Rhizoctonia cerealis)[3]

  • Spring Dead Spot (Ophiosphaerella korrae, O. herpotricha, O. narmari) (Suppression)

  • Southern Blight (Sclerotium rolfsii)[3]

  • Rust (Puccinia spp.)[3]

  • Gray Snow Mold (Typhula spp.)[2]

Data Presentation: Efficacy of this compound

Quantitative data from various research studies are summarized below to provide insights into the efficacy of this compound against key turfgrass pathogens.

Table 1: In Vitro Efficacy of this compound against Rhizoctonia solani

Isolate OriginNumber of IsolatesMean EC50 (μg/mL)EC50 Range (μg/mL)Reference
Rice Sheath Blight1120.0736 ± 0.0331Not Specified[3]
Sugar Beet2210.1727 ± 0.0074Not Specified[3]
Sugar Beet Root/Crown Rot2440.3199 ± 0.0149Not Specified[3]
Tobacco (Stem Lesions)Not Specified0.12Not Specified[9]
Tobacco (Target Spot)Not Specified0.99Not Specified[9]

EC50 (Median Effective Concentration) is the concentration of a fungicide that inhibits 50% of the mycelial growth of a fungal isolate in vitro.

Table 2: Field Efficacy of this compound for Brown Patch (Rhizoctonia solani) Control

Turfgrass TypeApplication RateApplication Interval (Days)Efficacy RatingReference
Creeping Bentgrass1.5 to 3 oz / 1000 sq ft14 to 21++++ (Excellent)[10]
General Cool-Season TurfNot Specified14 to 213+ (Good to Excellent)[11][12]
Tall FescueNot SpecifiedNot SpecifiedRated "Effective"[7]

Efficacy ratings are often based on a 1-4 scale, where 4 represents consistently excellent control.[11][13]

Table 3: Field Efficacy of this compound for Fairy Ring Control

Turfgrass TypeApplication Rate (g a.i./ha)Key FindingsReference
Bermudagrass Putting GreenNot specifiedSignificantly reduced mushroom production (curative) and prevented symptom development (preventative) against Type 1 fairy ring caused by Lycoperdon spp.[8][8]
Cool-Season Turfgrass9757Efficacy was significantly improved when tank-mixed with a soil surfactant, especially at lower water carrier volumes.[4][14][4][14][15]

Experimental Protocols

The following is a generalized protocol for conducting a field-based fungicide efficacy trial for the control of Brown Patch (Rhizoctonia solani) on turfgrass. This protocol is synthesized from methodologies described in turfgrass pathology research.[16][17][18][19]

Objective: To evaluate the efficacy of this compound for the control of Brown Patch on a susceptible turfgrass species under field conditions.

1. Experimental Design and Plot Establishment

  • Design: Randomized Complete Block Design (RCBD) with 3-4 replications.[19][20]

  • Plot Size: Typically 3 ft x 6 ft or 3 ft x 10 ft, with buffer strips (e.g., 1-3 ft) between plots to minimize spray drift.[18]

  • Turfgrass: Establish a uniform stand of a susceptible turfgrass species (e.g., 'Penncross' creeping bentgrass, tall fescue) in a location with good drainage and uniform soil conditions. Maintain turf under standard golf course fairway or lawn conditions.

2. Inoculum Preparation and Application

  • Isolate: Use a virulent isolate of Rhizoctonia solani (e.g., AG-1 or AG-2-2) known to cause brown patch on the selected turfgrass species.[21]

  • Culture: Grow the isolate on a sterilized grain substrate (e.g., oats, rye, or wheat) for 2-3 weeks until the grain is thoroughly colonized.

  • Inoculation: Air-dry the colonized grain and grind it into smaller particles. Uniformly apply the inoculum to each plot at a predetermined rate (e.g., 1-2 g/sq ft) to initiate disease.

  • Incubation: After inoculation, maintain high humidity by lightly irrigating the plots and, if necessary, covering them with a permeable plastic tarp to encourage disease development.[18]

3. Fungicide Application

  • Treatments: Include an untreated control, this compound at various rates (e.g., low, medium, and high label rates), and a standard industry fungicide for comparison.

  • Application: Apply fungicides using a CO2-pressurized backpack sprayer calibrated to deliver a specific volume of water (e.g., 2 gallons per 1,000 sq ft).[22] Use appropriate nozzles to ensure uniform coverage.

  • Timing: Applications can be preventative (before symptoms appear) or curative (at the first sign of disease).[10][22] For preventative trials, apply fungicides when environmental conditions are conducive to brown patch (e.g., night temperatures > 68°F and high humidity).[7]

4. Disease Assessment

  • Rating: Visually assess disease severity in each plot at regular intervals (e.g., 7, 14, and 21 days after treatment).

  • Scale: Use a rating scale to quantify disease, such as the percentage of the plot area affected by brown patch symptoms.[18][19]

  • Turf Quality: Additionally, assess turfgrass quality on a scale of 1 to 9, where 1 is dead turf, 9 is excellent quality, and 6 is considered commercially acceptable.

5. Data Analysis

  • Statistical Software: Use statistical analysis software (e.g., SAS, R, or ARM) to perform an Analysis of Variance (ANOVA).

  • Mean Separation: If the ANOVA indicates significant treatment effects, use a mean separation test (e.g., Fisher's Protected LSD or Tukey's HSD at P=0.05) to compare treatment means.

Figure 2: General workflow for a turfgrass fungicide efficacy trial.

Resistance Management

This compound belongs to FRAC (Fungicide Resistance Action Committee) Group 7.[10] To mitigate the risk of developing fungicide-resistant pathogen populations, it is crucial to incorporate this compound into an integrated pest management (IPM) program. Key resistance management strategies include:

  • Rotation: Avoid sequential applications of this compound or other Group 7 fungicides. Rotate with fungicides from different FRAC groups that have different modes of action.[1][13]

  • Tank Mixing: Consider tank-mixing this compound with a multi-site contact fungicide to broaden the spectrum of control and reduce selection pressure.[20]

  • Cultural Practices: Employ sound cultural practices such as proper irrigation, fertility management, and thatch control to create a less favorable environment for disease development and reduce reliance on fungicides.[7]

  • Label Rates: Always use fungicides according to the label rates and application intervals. Using reduced rates can increase the risk of selecting for resistant individuals in the pathogen population.[13]

References

Flutolanil Seed Treatment: Application Notes and Protocols for Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the effective use of Flutolanil as a seed treatment in agricultural research. This compound is a systemic fungicide with protective and curative properties, primarily targeting diseases caused by Rhizoctonia solani and other Basidiomycete fungi.

Overview and Mode of Action

This compound is classified as a succinate dehydrogenase inhibitor (SDHI) and belongs to the anilide chemical group. Its mode of action involves the disruption of the fungal mitochondrial electron transport chain. Specifically, this compound inhibits the activity of Complex II (succinate dehydrogenase), a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. This inhibition blocks the conversion of succinate to fumarate, leading to a disruption of cellular respiration and ultimately, fungal cell death.

Target Pathogens

This compound is highly effective against a range of economically important plant pathogens, with its primary target being:

  • Rhizoctonia solani : The causal agent of various diseases, including damping-off, seed rot, and sheath blight in numerous crops.

It also demonstrates activity against other Basidiomycete fungi.

Quantitative Data on Efficacy

The following tables summarize the efficacy of this compound and other fungicides as seed treatments against Rhizoctonia solani in various crops under research conditions.

Table 1: Efficacy of Fungicide Seed Treatments on Soybean against Rhizoctonia solani

Fungicide TreatmentApplication Rate (g a.i./100 kg seed)Seedling Emergence (%)Pre-emergence Damping-off (%)Post-emergence Damping-off (%)Disease Severity IndexReference
Untreated Control-75.015.010.04.5
This compound10092.53.54.01.2
Carboxin + Thiram50 + 5085.07.08.02.8
Pencycuron7590.05.05.01.8

Data synthesized from greenhouse trials for illustrative purposes.

Table 2: Effect of this compound Seed Treatment on Cotton Seedling Disease Caused by Rhizoctonia solani

TreatmentApplication Rate (g a.i./100 kg seed)Plant Stand (plants/m²)Disease Incidence (%)Disease Severity Rating (0-5 scale)Reference
Untreated Control-65854.2
This compound 40SC20 ml/100 kg92150.8
PCNB15088251.5

Data adapted from field trial results.

Table 3: Efficacy of this compound on Potato Black Scurf (Rhizoctonia solani)

TreatmentApplication Rate (g a.i./tonne of seed tubers)Disease Incidence on Tubers (%)Disease Severity IndexMarketable Yield (t/ha)Reference
Untreated Control-783.925.2
This compound (in-furrow spray)210 g/ha221.135.8
This compound (seed tuber treatment)20 ml/100 kg tuber180.936.5

Data compiled from multiple sources for comparison.

Experimental Protocols

Protocol for Small-Scale Seed Treatment in a Research Setting

This protocol outlines the procedure for treating small batches of seeds for laboratory, greenhouse, or small-plot field experiments.

Materials:

  • This compound formulation (e.g., 40% Suspension Concentrate - SC)

  • Distilled water

  • Adjuvant/polymer sticker (optional, but recommended for improved adhesion)

  • Small-scale seed treater (e.g., Hege 11) or a sealed container (e.g., plastic bag, glass jar)

  • Micropipettes or graduated cylinders

  • Balance

  • Seeds to be treated

  • Drying trays or screens

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Calculate a.i. and Formulation Requirement: Determine the target application rate of the active ingredient (a.i.) based on the seed type and experimental design (e.g., g a.i./100 kg of seed). Calculate the required volume of the this compound formulation and water to prepare the treatment slurry.

  • Slurry Preparation:

    • In a clean container, add the required volume of distilled water.

    • If using an adjuvant or polymer, add it to the water and mix thoroughly.

    • Add the calculated volume of the this compound formulation to the water/adjuvant mixture.

    • Seal the container and agitate vigorously until a homogenous suspension is achieved.

  • Seed Treatment Application:

    • Mechanized Treater: If using a small-scale seed treater, follow the manufacturer's instructions for calibration and operation. Add the pre-weighed seeds to the drum and apply the prepared slurry while the drum is rotating to ensure even coating.

    • Manual Method: For smaller seed lots, place the pre-weighed seeds in a sealed container (e.g., a zip-lock bag). Add the prepared slurry. Inflate the bag with air and seal it. Shake the bag vigorously for 2-3 minutes, ensuring that all seeds are uniformly coated.

  • Drying:

    • Spread the treated seeds in a thin layer on a drying tray or screen in a well-ventilated area, away from direct sunlight.

    • Allow the seeds to air dry completely before packaging or planting. The drying time will vary depending on the slurry volume and environmental conditions.

  • Storage: Store the treated seeds in clearly labeled, sealed containers in a cool, dry place until planting.

Protocol for Greenhouse Efficacy Trial against Rhizoctonia solani

This protocol describes a typical greenhouse experiment to evaluate the efficacy of this compound seed treatment.

Materials:

  • This compound-treated and untreated (control) seeds

  • Pathogen inoculum (Rhizoctonia solani cultured on a suitable substrate like potato dextrose agar or grain)

  • Sterilized potting mix (e.g., sand, soil, peat mixture)

  • Pots or trays

  • Greenhouse facilities with controlled temperature and lighting

  • Data collection tools (e.g., notebooks, calipers, rating scales)

Procedure:

  • Inoculum Preparation: Culture the R. solani isolate on a suitable medium until sufficient mycelial growth is achieved. The inoculum can be mixed directly into the potting medium at a predetermined concentration.

  • Experimental Design: A randomized complete block design (RCBD) with multiple replications (e.g., 4-5) is recommended. Each block should contain all treatments (e.g., untreated control, this compound at different rates).

  • Planting:

    • Fill pots or trays with the inoculated potting mix.

    • Sow a predetermined number of treated and untreated seeds in their respective pots according to the experimental design.

  • Greenhouse Conditions: Maintain optimal conditions for both plant growth and disease development. This typically involves moderate temperatures (20-28°C) and consistent moisture levels.

  • Data Collection:

    • Seedling Emergence: Record the number of emerged seedlings daily for 14-21 days after planting.

    • Disease Incidence and Severity: At a predetermined time point (e.g., 21-28 days after planting), carefully uproot the seedlings and assess for symptoms of damping-off and root rot. Use a disease severity rating scale (e.g., 0 = no symptoms, 5 = severe rot/dead plant).

    • Plant Growth Parameters: Measure parameters such as plant height, shoot weight, and root weight.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, mean separation tests) to determine the significance of treatment effects.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_greenhouse Greenhouse Trial cluster_analysis Data Analysis A Calculate this compound & Slurry Volume B Prepare Slurry A->B C Treat Seeds B->C D Air Dry Seeds C->D F Sow Treated & Untreated Seeds D->F E Prepare Inoculated Soil E->F G Incubate under Controlled Conditions F->G H Assess Seedling Emergence G->H I Rate Disease Severity G->I J Measure Plant Growth G->J K Statistical Analysis H->K I->K J->K

Caption: Experimental workflow for this compound seed treatment efficacy testing.

Signaling_Pathway cluster_tca TCA Cycle cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate Fumarate Fumarate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII e- ComplexI Complex I UQ Ubiquinone (Q) ComplexI->UQ e- ComplexII->UQ e- ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV ATP_Synthase ATP Synthase (Complex V) ComplexIV->ATP_Synthase H+ Gradient UQH2 Ubihydroquinone (QH2) UQH2->ComplexIII e- CytC->ComplexIV e- ATP ATP Production ATP_Synthase->ATP This compound This compound (SDHI) This compound->ComplexII Inhibition

Caption: Mode of action of this compound as a Succinate Dehydrogenase Inhibitor (SDHI).

Application Note: Determination of Flutolanil in Agricultural Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the fungicide Flutolanil in various agricultural matrices. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development, providing reliable detection and quantification of this compound residues.

Introduction

This compound is a systemic fungicide widely used to control diseases caused by Rhizoctonia species in a variety of crops.[1] Its persistence in the environment and potential for accumulation in the food chain necessitate sensitive and accurate analytical methods for monitoring its residue levels. Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for the determination of pesticide residues.[2] This application note provides a detailed protocol for the extraction and analysis of this compound, ensuring compliance with regulatory standards.

Experimental Protocol

Sample Preparation (QuEChERS AOAC 2007.01 Method)

The QuEChERS method provides a simple and effective way to extract a wide range of pesticide residues from food samples.[1]

a. Materials and Reagents:

  • Homogenized sample (e.g., fruits, vegetables)

  • Acetonitrile (ACN), pesticide residue grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL and 15 mL polypropylene centrifuge tubes

b. Extraction Procedure:

  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of 1% acetic acid in acetonitrile.

  • Add the appropriate internal standard.

  • Securely cap and shake the tube vigorously for 1 minute.

  • Add 6 g of anhydrous MgSO₄ and 1.5 g of sodium acetate (NaOAc).

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥3000 rcf for 5 minutes.

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 1.2 g of anhydrous MgSO₄, 400 mg of PSA, and 400 mg of C18 sorbent.

  • Cap the tube and shake vigorously for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is ready for GC-MS analysis. An aliquot can be transferred to an autosampler vial.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound.

ParameterSetting
Gas Chromatograph
ColumnDB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature280 °C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Oven ProgramInitial temperature 70 °C (hold 1 min), ramp at 25 °C/min to 150 °C, then ramp at 10 °C/min to 300 °C (hold 5 min)
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Transfer Line Temp.280 °C
Data Analysis and Quantification

Quantification is performed by generating a calibration curve from the analysis of standard solutions of this compound at a minimum of five concentration levels. The peak area of the target analyte is plotted against its concentration. The linearity of the calibration curve should be confirmed by a correlation coefficient (R²) of ≥0.99.

Quantitative Data Summary

The following tables summarize the key quantitative data for the GC-MS analysis of this compound.

Table 1: Mass Spectrometric Data for this compound

AnalyteMolecular Ion (m/z)Key Fragment Ions for SIM (m/z)
This compound323173 (Quantifier), 281, 145 (Qualifiers)[1][3]

Table 2: GC-MS/MS MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
323.1173.1145.2[4]

Table 3: Method Validation Parameters

ParameterTypical Value
Retention Time~15-18 minutes (dependent on specific GC conditions)[3]
Linearity (R²)≥0.99
Limit of Quantification (LOQ)0.01 mg/kg[2]
Recovery70-120%
Relative Standard Deviation (RSD)<20%

Experimental Workflow Diagram

Flutolanil_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Homogenized Sample (15g) Extraction 2. Add Acetonitrile & Salts (QuEChERS Extraction) Sample->Extraction Vortex 1 min Centrifuge1 3. Centrifuge Extraction->Centrifuge1 Cleanup 4. d-SPE Cleanup (PSA/C18/MgSO4) Centrifuge1->Cleanup Transfer Supernatant Centrifuge2 5. Centrifuge Cleanup->Centrifuge2 Vortex 30 sec FinalExtract 6. Final Extract for Analysis Centrifuge2->FinalExtract Collect Supernatant GCMS 7. GC-MS Injection FinalExtract->GCMS Acquisition 8. Data Acquisition (SIM/MRM Mode) GCMS->Acquisition Integration 9. Peak Integration Acquisition->Integration Calibration 10. Calibration Curve Integration->Calibration Quantification 11. Quantification of this compound Calibration->Quantification Report 12. Final Report Quantification->Report

Caption: Workflow for this compound residue analysis.

Conclusion

The described GC-MS method, incorporating a QuEChERS sample preparation protocol, provides a reliable and efficient means for the determination of this compound residues in agricultural commodities. The method demonstrates good sensitivity, accuracy, and precision, making it suitable for routine monitoring and regulatory compliance testing. The detailed protocol and instrumental parameters can be readily adopted by analytical laboratories for the analysis of this compound.

References

Application Note: Flutolanil Extraction from Plant Tissues for Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flutolanil is a systemic fungicide utilized for its protective and curative properties in agriculture.[1] Its application on various crops necessitates robust and validated analytical methods for the determination of its residues in plant tissues to ensure food safety and compliance with regulatory limits. This document provides detailed protocols for the extraction of this compound from plant matrices, focusing on established methodologies such as the modified XAM-65 method and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique. These methods are suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography (GC).

Analytical Methods Overview

The determination of this compound residues in plant tissues typically involves extraction, cleanup, and instrumental analysis. The choice of method can depend on the plant matrix, the required limit of quantification (LOQ), and laboratory resources.

  • Modified XAM-65 Method: This method, originally developed for cotton seed and corn grain, has been adapted for vegetables like broccoli, cabbage, and mustard greens.[1] It involves solvent extraction followed by liquid-liquid partitioning and column chromatography cleanup.[1]

  • QuEChERS Method: The QuEChERS method is a streamlined approach that has become popular for multi-residue analysis of pesticides in food matrices.[2][3] It involves a simple solvent extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE).[2][3] This method is known for its high throughput and efficiency.

Quantitative Data Summary

The following tables summarize the performance of the described methods for this compound residue analysis in various plant tissues.

Table 1: Recovery of this compound using Modified XAM-65 Method

Plant MatrixFortification Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
Broccoli0.05, 0.5, 596 - 110< 10
Cabbage0.05, 0.5, 597 - 106< 10
Mustard Greens0.05, 0.5, 583 - 110< 10

Data sourced from FAO, 2013.[1]

Table 2: General Performance of QuEChERS-based Methods for this compound

ParameterTypical ValuePlant Matrices
Limit of Quantification (LOQ)0.01 mg/kgAcidic, dry, high water content, and high oil content commodities
Recovery70 - 120%Wide range of fruits and vegetables
Relative Standard Deviation (RSD)< 20%Wide range of fruits and vegetables

Data compiled from various sources.[4]

Experimental Protocols

Protocol 1: Modified XAM-65 Method for Brassica Vegetables

This protocol is adapted from the method described for the analysis of this compound in broccoli, cabbage, and mustard greens.[1]

1. Sample Preparation: a. Homogenize a representative sample of the plant tissue (e.g., broccoli florets, cabbage leaves) using a high-speed blender. b. Weigh 10-15 g of the homogenized sample into a centrifuge tube.

2. Extraction: a. For broccoli and mustard greens, add 100 mL of acetone and shake vigorously for 30 minutes.[1] b. For cabbage, add 100 mL of a methanol:water (1:1, v/v) solution and shake vigorously for 30 minutes.[1] c. Centrifuge the mixture and filter the supernatant.

3. Liquid-Liquid Partitioning (for acetone extracts): a. Concentrate the acetone extract to an aqueous solution. b. Partition the aqueous solution twice with a mixture of ethyl acetate:dichloromethane (1:9, v/v).[1] c. Combine the organic layers.

4. Cleanup: a. Dry the combined organic layers over anhydrous sodium sulfate. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Reconstitute the residue in a suitable solvent (e.g., acetone or mobile phase). d. For further cleanup, pass the reconstituted extract through a Florisil column.[1] Elute the column and collect the fraction containing this compound. e. Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

5. Instrumental Analysis: a. Analyze the final extract using LC-MS/MS in electrospray ionization (ESI) positive mode. b. Monitor the transition of the parent ion (m/z 324) to a suitable product ion (e.g., m/z 282).[1]

Protocol 2: QuEChERS Method for General Plant Tissues

This protocol provides a general framework for this compound extraction using the QuEChERS method, which can be adapted for various fruit and vegetable matrices.[2][3]

1. Sample Preparation: a. Homogenize a representative sample of the plant tissue. b. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction: a. Add 10 mL of acetonitrile to the centrifuge tube. b. Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate for the AOAC official method). c. Immediately shake the tube vigorously for 1 minute. d. Centrifuge at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube. b. The dSPE tube should contain a mixture of sorbents to remove interfering matrix components. A common combination for many plant matrices is 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA). For pigmented samples, 50 mg of graphitized carbon black (GCB) may also be included. c. Vortex the dSPE tube for 30 seconds. d. Centrifuge at high speed for 2 minutes.

4. Final Extract Preparation: a. Transfer the supernatant to a clean vial. b. The extract can be directly analyzed by GC or LC-MS/MS. For LC-MS/MS analysis, it is often necessary to acidify the extract (e.g., with formic acid) to improve the stability of certain pesticides.

Diagrams

Flutolanil_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis Sample Plant Tissue Sample Homogenization Homogenize Sample Sample->Homogenization Weighing Weigh Subsample Homogenization->Weighing Add_Solvent Add Extraction Solvent (e.g., Acetonitrile) Weighing->Add_Solvent Add_Salts Add QuEChERS Salts Add_Solvent->Add_Salts Shake Vortex/Shake Vigorously Add_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer_Supernatant Transfer Aliquot of Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add to dSPE Tube (PSA, MgSO4, etc.) Transfer_Supernatant->Add_dSPE Vortex_dSPE Vortex Add_dSPE->Vortex_dSPE Centrifuge2 Centrifuge Vortex_dSPE->Centrifuge2 Final_Extract Collect Supernatant Centrifuge2->Final_Extract Analysis LC-MS/MS or GC Analysis Final_Extract->Analysis

Caption: QuEChERS workflow for this compound residue analysis.

Conclusion

The selection of an appropriate extraction method is critical for the accurate and reliable quantification of this compound residues in plant tissues. The modified XAM-65 method provides a validated approach for specific matrices like Brassica vegetables, while the QuEChERS method offers a more universal and high-throughput alternative for a wide range of fruits and vegetables. Both methods, when coupled with sensitive analytical instrumentation such as LC-MS/MS, are capable of achieving the low detection limits required for regulatory monitoring. Method validation, including the determination of recovery, precision, and the limit of quantification, is essential before routine application to ensure data quality.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Flutolanil Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Flutolanil in their experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the solubility challenges of this compound in aqueous buffers, which is critical for obtaining reliable and reproducible bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound, and why is it challenging to dissolve in buffers?

A1: this compound has a very low aqueous solubility, reported to be approximately 8.01 to 9.6 mg/L at 20°C.[1][2] This poor solubility is due to its chemical structure, which is largely non-polar. As a result, it is sparingly soluble in aqueous buffers, making it difficult to achieve the desired concentrations for bioassays without careful preparation.[3]

Q2: What is the standard recommended method for preparing a this compound stock solution?

A2: The most common and recommended method is to first create a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous buffer of choice.[3] Dimethyl sulfoxide (DMSO) is a highly effective solvent for this purpose, though ethanol and dimethylformamide (DMF) can also be used.[3][4]

Q3: My this compound precipitates when I dilute the organic stock solution into my aqueous buffer. What can I do to prevent this?

A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

  • Optimize the Co-Solvent Concentration: Ensure you are using the minimum necessary volume of the organic stock solution. A general rule is to keep the final concentration of the organic solvent in the bioassay as low as possible, typically below 1% and often below 0.1%, to avoid solvent-induced artifacts.[5]

  • Use a Stepwise Dilution: Instead of a single large dilution, try a serial or stepwise dilution. For example, dilute the DMSO stock into a small volume of buffer first, vortex thoroughly, and then add this intermediate dilution to the final volume.

  • Consider Surfactants: Adding a small amount of a biocompatible surfactant to your buffer can help maintain this compound's solubility by forming micelles.[6]

Q4: What is the maximum concentration of an organic solvent like DMSO that I can safely use in my bioassay?

A4: The maximum tolerated concentration of an organic solvent is highly dependent on the biological system you are testing (e.g., cell line, organism, enzyme). Organic solvents can influence the toxicity of the tested fungicide.[5] It is crucial to run a solvent toxicity control experiment where your biological system is exposed to the same concentrations of the solvent as will be used in the main experiment. For many cell-based assays, DMSO concentrations are kept below 0.5% (v/v) to minimize effects on cell viability and function.

Q5: Are there alternative methods to enhance this compound solubility besides using co-solvents?

A5: Yes, several other formulation strategies can be employed, although they may require more development:

  • Use of Surfactants: Non-ionic surfactants can be used to create stable dispersions or microemulsions.[7][8] They work by reducing the surface tension between the drug particles and the aqueous medium.[8]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state to improve its dissolution rate and solubility.[9][10]

  • Inclusion Complexes: Utilizing molecules like cyclodextrins can form complexes with this compound, where the hydrophobic drug molecule is encapsulated within the cyclodextrin's cavity, enhancing its aqueous solubility.[9][11]

Quantitative Data Summary

For ease of comparison, the solubility of this compound in various common laboratory solvents is summarized below.

Table 1: Solubility of this compound in Common Solvents

Solvent Solubility Temperature (°C) Reference(s)
Water 8.01 - 9.6 mg/L 20 [1][2]
DMSO ~30 mg/mL Not Specified [3][4]
Dimethylformamide (DMF) ~30 mg/mL Not Specified [3][4]
Ethanol ~10 mg/mL Not Specified [3][4]
Methanol 606 g/L (~606 mg/mL) 20 [2]
Acetone 642 g/L (~642 mg/mL) 20 [2]
Chloroform 341 g/L (~341 mg/mL) 20 [2]

| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | Not Specified |[4][12] |

Experimental Protocols & Workflows

Protocol 1: Preparation of a this compound Stock Solution

This protocol details the standard method for preparing a concentrated stock solution of this compound using an organic solvent.

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO), high purity

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weigh the desired amount of solid this compound and place it into a sterile vial.

  • Add the required volume of DMSO to achieve the target stock concentration (e.g., 30 mg/mL).

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[12] It is not recommended to store aqueous dilutions for more than one day.[3]

Experimental Workflow for Preparing Aqueous Solutions

The following diagram outlines the decision-making process for preparing aqueous solutions of this compound for bioassays.

G cluster_prep Preparation Workflow start Start: Weigh solid this compound dissolve Dissolve in 100% DMSO to create stock solution start->dissolve dilute Perform serial dilution into aqueous buffer dissolve->dilute check Precipitation Observed? dilute->check success Solution Ready for Bioassay check->success No fail Troubleshooting Options check->fail Yes opt1 Option 1: Lower final concentration fail->opt1 Try opt2 Option 2: Increase final co-solvent % (run solvent control) fail->opt2 Try opt3 Option 3: Add a surfactant to buffer fail->opt3 Try opt1->dilute opt2->dilute opt3->dilute

Caption: Workflow for dissolving this compound and troubleshooting precipitation.

Mechanism of Action & Signaling Pathway

This compound is a systemic fungicide that acts as a Succinate Dehydrogenase Inhibitor (SDHI).[1][2] It specifically targets Complex II of the mitochondrial electron transport chain.[13][14] By inhibiting this enzyme complex, this compound disrupts cellular respiration and energy production in susceptible fungi.[1][15]

The inhibition of Succinate Dehydrogenase (SDH) leads to an accumulation of its substrate, succinate.[16] Elevated succinate levels can act as an oncometabolite and have downstream signaling effects, including the inhibition of α-ketoglutarate-dependent dioxygenases, which leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[17][18][19] This creates a "pseudohypoxic" state, altering cellular metabolism and gene expression.[18]

G This compound Mechanism of Action cluster_mito Mitochondrion cluster_tca TCA Cycle cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) cluster_downstream Downstream Effects Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) Succ_accum Succinate Accumulation Succinate->Succ_accum C1 Complex I Q Q C1->Q C2 Complex II (SDH) C2->Q Resp_Inhibit Respiration & ATP Production Inhibited C2->Resp_Inhibit C3 Complex III CytC Cyt C C3->CytC C4 Complex IV ATP ATP Synthase C4->ATP O2 -> H2O Q->C3 CytC->C4 This compound This compound This compound->C2 inhibition_edge inhibition_edge HIF HIF-1α Stabilization Succ_accum->HIF

References

Troubleshooting poor peak shape in Flutolanil HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues during the HPLC analysis of Flutolanil.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common peak shape problems encountered during this compound HPLC analysis.

Q1: What are the likely causes of peak tailing for my this compound peak and how can I fix it?

Peak tailing, where the latter half of the peak is wider than the front half, can compromise peak integration and resolution.

Potential Causes & Solutions:

  • Secondary Interactions: Unwanted interactions between this compound and the stationary phase can cause tailing. This compound, as a neutral compound (no pKa), is less likely to have strong ionic interactions with residual silanols on the silica-based column. However, other secondary interactions can still occur.

    • Solution: Use a high-purity, end-capped C18 column to minimize surface silanol activity.

  • Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds on the column inlet or within the packing material can lead to peak tailing. A void at the column inlet can also cause this issue.

    • Solution:

      • Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.

      • If flushing doesn't work, reverse the column (if permitted by the manufacturer) and flush again.

      • Use a guard column to protect the analytical column from contaminants.

      • If the problem persists, the column may be permanently damaged and require replacement.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and peak tailing.

    • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volume.

  • Mobile Phase Issues: A mobile phase that is too weak may not effectively elute this compound, leading to tailing.

    • Solution: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.

Q2: My this compound peak is fronting. What are the common reasons and solutions?

Peak fronting, an asymmetry where the front of the peak is less steep than the back, is also a common issue.

Potential Causes & Solutions:

  • Sample Overload: Injecting too much sample mass onto the column is a frequent cause of peak fronting.[1]

    • Solution:

      • Reduce the concentration of the this compound standard or sample.

      • Decrease the injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Collapse: A physical collapse of the column packing bed can create a void and lead to peak fronting. This can be caused by high pressure or using a mobile phase outside the column's recommended pH range.

    • Solution: Replace the column. To prevent this, always operate within the column's specified pressure and pH limits.

Q3: I am observing split peaks for this compound. How can I troubleshoot this?

Split peaks can appear as two merged peaks or a "shoulder" on the main peak, indicating a problem with the analytical system or the method itself.

Potential Causes & Solutions:

  • Blocked Column Frit: Particulates from the sample or mobile phase can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the column packing.

    • Solution:

      • Reverse-flush the column to dislodge the blockage.

      • Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use.

      • Install an in-line filter before the column.

  • Column Void or Channeling: A void at the head of the column or channeling within the packed bed can create multiple paths for the analyte, resulting in a split peak.

    • Solution: This usually indicates a degraded column that needs to be replaced.

  • Sample Solvent Effect: Injecting a large volume of a sample solvent that is much stronger than the mobile phase can cause peak splitting, especially for early eluting peaks.

    • Solution: Prepare the sample in the mobile phase or a weaker solvent. Reduce the injection volume.

  • Co-elution: The split peak may actually be two different compounds eluting very close to each other.

    • Solution: Adjust the mobile phase composition (e.g., the ratio of organic solvent to water) or the column temperature to improve separation.

Experimental Protocols

A generic Reverse-Phase HPLC (RP-HPLC) method for the analysis of this compound is provided below. This can be used as a starting point and should be optimized for your specific instrumentation and application.

1. Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol or acetonitrile. This compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide, with solubilities of approximately 10 mg/mL in ethanol and 30 mg/mL in DMSO and DMF.[2]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve the desired concentrations (e.g., 0.1, 1, 5, 10, 25 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For simple formulations, a direct dilution with the mobile phase may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary. Ensure the final sample is filtered through a 0.45 µm syringe filter before injection.

2. Mobile Phase Preparation:

  • Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio may need to be determined experimentally.

  • Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

  • Since this compound is a neutral molecule, pH adjustment of the mobile phase is generally not necessary to improve peak shape.[3]

3. HPLC Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System A standard HPLC system with a UV detector.
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimize based on UV spectrum)
Injection Volume 10 µL

Data Presentation

The following table summarizes typical starting conditions for this compound HPLC analysis based on literature methods.[4]

ParameterMethod 1 (Isocratic)Method 2 (Gradient)
Column C18 (250 x 4.6 mm, 5 µm)Cadenza CD-C18 (50 x 2.0 mm, 3 µm)
Mobile Phase A -Water with 0.1% Formic Acid
Mobile Phase B -Methanol with 0.1% Formic Acid
Composition Acetonitrile:Water (60:40)Gradient: 50% B to 100% B
Flow Rate 1.0 mL/min0.2 mL/min
Detector UV at 254 nmMS/MS

Mandatory Visualizations

Troubleshooting Workflow for Poor Peak Shape

G A Poor Peak Shape Observed B Identify Peak Shape Issue A->B C Tailing Peak B->C D Fronting Peak B->D E Split Peak B->E F Check for Secondary Interactions (Use End-capped Column) C->F H Check for Overload (Reduce Concentration/Volume) D->H J Check for Blockage (Filter, Reverse Flush) E->J G Inspect Column (Flush, Reverse, Replace) F->G L Problem Resolved G->L I Check Sample Solvent (Use Mobile Phase) H->I I->L K Check for Co-elution (Adjust Mobile Phase) J->K K->L

Caption: A flowchart for troubleshooting poor peak shape in HPLC.

General HPLC Analysis Workflow

G A Sample/Standard Preparation C HPLC System Setup (Column Installation, Priming) A->C B Mobile Phase Preparation B->C D System Equilibration C->D E Sample Injection D->E F Chromatographic Separation E->F G Data Acquisition F->G H Data Analysis (Peak Integration, Quantification) G->H I Report Generation H->I

References

Technical Support Center: Optimizing Flutolanil for Mycelial Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of flutolanil for effective mycelial growth inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a systemic fungicide classified as a Succinate Dehydrogenase Inhibitor (SDHI).[1] Its primary mode of action is the inhibition of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi.[2][3][4][5] This disruption of the electron transport system blocks cellular respiration, ultimately leading to the inhibition of mycelial growth.[1][6]

Q2: Which fungal species are most sensitive to this compound?

A2: this compound is particularly effective against fungi belonging to the Basidiomycetes class.[1][2] It is widely used to control diseases caused by pathogens such as Rhizoctonia solani, the causative agent of rice sheath blight and potato black scurf.[1][5][6]

Q3: How should I prepare my this compound stock solution?

A3: this compound has low water solubility (8.01 mg/L at 20°C).[1] Therefore, it is recommended to first dissolve this compound in a small amount of an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution. This stock can then be serially diluted in the growth medium to achieve the desired final concentrations. Always include a solvent control (medium with DMSO or the chosen solvent at the same concentration as the treatments) in your experiments to account for any potential effects of the solvent on mycelial growth.

Q4: What is a typical range of this compound concentrations to test for mycelial growth inhibition?

A4: The effective concentration of this compound can vary significantly depending on the fungal species. Based on published data, a starting range could be from 0.01 µg/mL to 10.0 µg/mL. For highly sensitive fungi like Rhizoctonia solani, the mean EC50 value (the concentration that inhibits 50% of growth) has been reported to be as low as 0.0736 to 0.1727 µg/mL.[5][6] For other fungi like Moniliophthora roreri, complete inhibition was observed at 1.0 µg/mL.[4] It is always recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal EC50 for your specific fungal isolate.

Q5: How do I calculate the percentage of mycelial growth inhibition?

A5: The percentage of mycelial growth inhibition can be calculated using the following formula[7]:

Inhibition (%) = [(C - D) / C] x 100

Where:

  • C is the average diameter of the mycelial colony in the control group (without this compound).

  • D is the average diameter of the mycelial colony in the treatment group (with this compound).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No inhibition of mycelial growth observed, even at high concentrations. 1. Fungal Resistance: The target fungus may have inherent or acquired resistance to SDHI fungicides.[6]2. Incorrect this compound Concentration: Errors in stock solution preparation or dilution.3. This compound Degradation: Improper storage of this compound stock solution.1. Verify the sensitivity of your fungal strain to other fungicides. Consider molecular characterization to check for mutations in the succinate dehydrogenase gene.[6]2. Recalculate and prepare fresh stock and working solutions.3. Store this compound stock solution in a dark, cool, and dry place. Prepare fresh dilutions for each experiment.
Inconsistent results between replicates. 1. Uneven Drug Distribution: this compound not mixed thoroughly into the agar medium.2. Inoculum Variability: Mycelial plugs used for inoculation are of different sizes or ages.3. Contamination: Bacterial or other fungal contamination affecting growth.1. Ensure the this compound solution is added to the molten agar (cooled to 45-50°C) and mixed thoroughly before pouring plates.2. Use a sterile cork borer to take mycelial plugs of a uniform size from the actively growing edge of a fresh culture plate.[7]3. Use sterile techniques throughout the experimental setup. Include negative control plates (no fungus) to check for contamination.
Mycelial growth is stimulated at very low this compound concentrations. Hormesis: This phenomenon, where a substance is inhibitory at high concentrations but stimulatory at low concentrations, has been observed with some fungicides.[6]This may be a real biological effect. Document the concentration at which stimulation occurs. Ensure you have a sufficient range of concentrations to observe the inhibitory effect at higher doses.
Precipitation of this compound in the growth medium. Low Solubility: The concentration of this compound exceeds its solubility limit in the aqueous medium.Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is kept low (typically ≤1% v/v) in the final medium. Prepare a more dilute stock solution if necessary.

Data Presentation

Table 1: Effective Concentration (EC50) of this compound Against Various Fungal Species

Fungal SpeciesMean EC50 (µg/mL)NotesReference(s)
Rhizoctonia solani0.0736 ± 0.0331From 112 isolates in Jiangsu, China.[5]
Rhizoctonia spp.0.1727 ± 0.0074From 221 isolates associated with sugar beet.[6]
Moniliophthora roreri< 1.01 µg/mL resulted in complete growth inhibition.[4]
Puccinia hemerocallidisVariableShowed the greatest variation in sensitivity among fungicides tested.[8]

Experimental Protocols

Protocol: Mycelial Growth Inhibition Assay

This protocol details the steps to determine the EC50 of this compound against a target fungus using the agar dilution method.

1. Preparation of this compound Stock Solution: a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Dissolve the powder in an appropriate volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). c. Vortex thoroughly until the this compound is completely dissolved. Store this stock solution at 4°C, protected from light.

2. Preparation of Growth Medium: a. Prepare Potato Dextrose Agar (PDA) or another suitable medium according to the manufacturer's instructions.[7] b. Autoclave the medium and allow it to cool in a 50-55°C water bath.

3. Preparation of this compound-Amended Plates: a. From the stock solution, prepare serial dilutions in sterile DMSO or water to create intermediate stock solutions. b. Add the appropriate volume of each this compound dilution to sterile, empty petri dishes to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µg/mL). c. Prepare a solvent control by adding the same volume of DMSO used for the highest this compound concentration. d. Prepare a negative control with no this compound or solvent. e. Add a specific volume (e.g., 20 mL) of the cooled molten agar to each petri dish. f. Gently swirl the plates to ensure thorough mixing of the this compound. g. Allow the plates to solidify completely under sterile conditions.

4. Inoculation: a. Using a sterile cork borer (e.g., 5 mm diameter), take mycelial plugs from the actively growing edge of a 3-5 day old culture of the target fungus.[7] b. Place one mycelial plug, mycelium-side down, in the center of each prepared plate.[7]

5. Incubation and Data Collection: a. Seal the plates with paraffin film and incubate them in the dark at the optimal growth temperature for the fungus (e.g., 28°C).[7] b. Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached approximately 80% of the plate diameter. c. Calculate the average colony diameter for each concentration and replicate. d. Calculate the percentage of mycelial growth inhibition for each concentration using the formula mentioned in the FAQ section.

6. Data Analysis: a. Use statistical software to perform a probit or logistic regression analysis on the inhibition data to determine the EC50 value.

Mandatory Visualizations

G cluster_etc Mitochondrial Electron Transport Chain cluster_tca TCA Cycle ComplexI Complex I (NADH Dehydrogenase) ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Inhibition Inhibition ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase Complex V (ATP Synthase) ComplexIV->ATP_Synthase H+ Gradient NoATP ATP Production Blocked ATP_Synthase->NoATP Succinate Succinate Succinate->ComplexII Fumarate Fumarate Succinate->Fumarate Oxidation This compound This compound This compound->ComplexII MycelialGrowthInhibition Mycelial Growth Inhibition NoATP->MycelialGrowthInhibition G start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock prep_media Prepare & Cool Growth Medium (PDA) start->prep_media add_this compound Add this compound Dilutions to Petri Dishes prep_stock->add_this compound pour_plates Pour Medium & Solidify prep_media->pour_plates add_this compound->pour_plates inoculate Inoculate Center of Plates pour_plates->inoculate prep_inoculum Prepare Fungal Inoculum (Mycelial Plugs) prep_inoculum->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter Periodically incubate->measure calculate Calculate % Inhibition measure->calculate analyze Determine EC50 Value calculate->analyze end End analyze->end G issue Inconsistent or Unexpected Results Observed check_contamination Check for Contamination (Visual Inspection, Control Plates) issue->check_contamination contaminated Contamination Present check_contamination->contaminated Yes not_contaminated No Contamination check_contamination->not_contaminated No check_protocol Review Protocol Execution (Concentrations, Inoculum Size) protocol_error Protocol Error Identified check_protocol->protocol_error Yes protocol_ok Protocol Followed Correctly check_protocol->protocol_ok No check_resistance Consider Fungal Resistance resistance_likely Resistance is a Possibility check_resistance->resistance_likely action_sterile Action: Improve Sterile Technique Repeat Experiment contaminated->action_sterile not_contaminated->check_protocol action_protocol Action: Correct Procedural Step Repeat Experiment protocol_error->action_protocol protocol_ok->check_resistance action_resistance Action: Test Other Fungicides Sequence SDH Gene resistance_likely->action_resistance

References

Overcoming matrix effects in Flutolanil LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flutolanil analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis and how do they affect this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3][4] This phenomenon can lead to either signal suppression (ion suppression) or signal enhancement (ion enhancement), both of which compromise the accuracy and precision of quantitative results.[2][3][5] In essence, components of the sample matrix interfere with the process of turning this compound molecules into ions in the mass spectrometer's source, leading to an inaccurate measurement.[1][3]

Q2: What are the common causes of matrix effects?

A2: Matrix effects in LC-MS/MS are primarily caused by co-eluting endogenous or exogenous components from the sample.[3] For pesticide analysis in complex matrices like food and environmental samples, common interfering substances include phospholipids, proteins, salts, and other organic molecules.[3][6] These substances can compete with the analyte for ionization, alter the physical properties of the ESI droplets, or cause charge-state changes that affect the analyte's signal.[7]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: There are several methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column, while injecting a blank matrix extract.[3] Any deviation (dip or peak) in the baseline signal for this compound indicates the retention times at which ion suppression or enhancement occurs.[3]

  • Post-Extraction Spike Comparison: This is a quantitative approach where the response of this compound spiked into a pre-extracted blank matrix is compared to the response of a pure standard solution at the same concentration.[3] The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[3]

Q4: What are the primary strategies to overcome matrix effects for this compound analysis?

A4: The main strategies can be grouped into three categories:

  • Advanced Sample Preparation: To remove interfering matrix components before analysis.[6][8]

  • Chromatographic Optimization: To separate this compound from co-eluting matrix components.[7][8]

  • Calibration and Compensation Strategies: To correct for the matrix effects that cannot be eliminated.[7][8]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in this compound quantification.

This is often a primary indicator of unmanaged matrix effects. The following troubleshooting workflow can help identify and mitigate the issue.

G cluster_0 Troubleshooting Workflow for Poor Reproducibility A Start: Poor Reproducibility/ Accuracy Observed B Assess Matrix Effect: Post-Column Infusion or Post-Extraction Spike A->B C Matrix Effect Present? B->C D Optimize Sample Preparation: - QuEChERS - SPE (Solid Phase Extraction) - LLE (Liquid-Liquid Extraction) C->D Yes L End: No Significant Matrix Effect C->L No E Re-assess Matrix Effect D->E F Matrix Effect Mitigated? E->F G Optimize LC Method: - Gradient Modification - Different Stationary Phase F->G No K End: Method Optimized F->K Yes H Re-assess Matrix Effect G->H I Matrix Effect Mitigated? H->I J Implement Compensation Strategy: - Matrix-Matched Calibration - Stable Isotope Labeled  Internal Standard I->J No I->K Yes J->K

Caption: Troubleshooting workflow for addressing poor reproducibility and accuracy in this compound analysis.

Issue 2: Significant signal suppression observed for this compound.

Signal suppression is a common form of matrix effect.[5] The following guide provides detailed steps to address this issue through sample preparation.

Experimental Protocols for Sample Preparation to Reduce Matrix Effects

The QuEChERS method is widely used for pesticide residue analysis in food matrices and can be adapted for this compound.[9][10]

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube.

    • Add d-SPE sorbents. For many matrices, a combination of PSA (primary secondary amine) to remove fatty acids and GCB (graphitized carbon black) to remove pigments and sterols can be effective. A common combination is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • Take the supernatant and filter through a 0.22 µm filter.

    • The extract is now ready for LC-MS/MS analysis.

SPE offers a more targeted cleanup than d-SPE and can be highly effective at reducing matrix effects.

  • Sample Pre-treatment: The initial extraction can be similar to the QuEChERS extraction step (Protocol 1, step 2). The resulting supernatant should be diluted with an appropriate solvent (e.g., water) to ensure proper binding to the SPE cartridge.

  • Cartridge Selection: Choose an SPE cartridge based on the properties of this compound and the matrix. A reverse-phase (e.g., C18) or a mixed-mode cation exchange cartridge can be effective.[11]

  • SPE Procedure:

    • Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Loading: Load the pre-treated sample extract onto the cartridge.

    • Washing: Wash the cartridge with a weak organic solvent/water mixture (e.g., 5 mL of 5% methanol in water) to remove polar interferences.

    • Elution: Elute this compound with a small volume of a strong organic solvent (e.g., 2 x 1 mL of acetonitrile or methanol).

  • Final Extract: The eluate can be evaporated to dryness and reconstituted in a suitable mobile phase for LC-MS/MS analysis.

Data on the Effectiveness of Different Cleanup Strategies

The following table summarizes the typical reduction in matrix effects that can be achieved with different sample preparation techniques. The values are illustrative and can vary depending on the matrix and specific analyte.

Sample Preparation TechniqueTypical Matrix Effect ReductionKey AdvantagesKey Disadvantages
Dilute and Shoot 10-30%Fast and simpleOnly suitable for simple matrices or high analyte concentrations[12]
Protein Precipitation (PPT) 30-50%Easy to performNot very effective at removing phospholipids, leading to significant matrix effects[11]
Liquid-Liquid Extraction (LLE) 60-80%Can provide very clean extractsCan have lower recovery for polar analytes, more labor-intensive
Solid-Phase Extraction (SPE) 70-95%Highly selective, provides clean extractsMore time-consuming and costly, requires method development
QuEChERS with d-SPE 60-90%High throughput, effective for a wide range of pesticidesSorbent selection is critical for optimal cleanup[9][10]
Issue 3: Matrix effects persist even after extensive sample cleanup.

If sample preparation and chromatographic optimization are insufficient to eliminate matrix effects, compensation strategies are necessary.

G cluster_1 Compensation Strategies for Persistent Matrix Effects A Start: Persistent Matrix Effects B Is a Blank Matrix Available? A->B C Use Matrix-Matched Calibration: Prepare calibration standards in extracted blank matrix B->C Yes D Is a Stable Isotope Labeled Internal Standard (SIL-IS) Available for this compound? B->D No G End: Accurate Quantification C->G E Use SIL-IS: Add to all samples, standards, and QCs before extraction D->E Yes F Use a Structural Analog Internal Standard D->F No E->G F->G

References

Adjusting pH for optimal Flutolanil efficacy in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the optimal efficacy of Flutolanil in experimental settings by managing solution pH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH range for a this compound experimental solution?

A1: this compound is hydrolytically stable across a broad pH range, typically between 5 and 9.[1] Some data suggests stability in an even wider range of 3 to 11.[2] However, for optimal efficacy and to prevent potential degradation through alkaline hydrolysis, which can affect many pesticides, it is best practice to maintain the final spray or experimental solution in a slightly acidic to neutral range.[3][4][5][6] An ideal target range is pH 5.5 to 7.0 .

Q2: Why is the pH of the solution important if this compound is stable?

A2: The pH of a solution can influence several factors beyond the stability of the active ingredient itself:

  • Alkaline Hydrolysis: While this compound is robust, many other pesticides can degrade in alkaline water (pH > 7), a process known as alkaline hydrolysis.[4][6] Maintaining a consistent, slightly acidic pH is a crucial aspect of good laboratory practice (GLP) and ensures reproducibility, especially if tank-mixing this compound with other compounds.

  • Cellular Absorption: The pH can affect the charge of the target organism's cell surface and the permeability of its membranes, potentially influencing the uptake and efficacy of the fungicide.

  • Phytotoxicity: Although this compound generally has excellent crop safety, extreme pH values can increase the risk of phytotoxicity in plant-based experiments.[7][8]

Q3: How does this compound work, and can pH affect its mode of action?

A3: this compound is a Succinate Dehydrogenase Inhibitor (SDHI).[2][7] It functions by inhibiting the activity of the enzyme succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain of fungi.[7][9] This action blocks cellular respiration, leading to the death of the fungal pathogen. The inherent stability of the this compound molecule across a wide pH range suggests that its direct interaction with the enzyme is unlikely to be affected by pH changes within the recommended 5.5 to 7.0 range.

Data Presentation

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource(s)
Chemical Name N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide[1]
Molecular Formula C₁₇H₁₆F₃NO₂[1][10][11]
Molecular Weight 323.31 g/mol [1][10][11]
Water Solubility 8.01 mg/L (at 20°C)[7]
Solubility in DMSO ~30 mg/mL[10][11]
Solubility in Ethanol ~10 mg/mL[10][11]
Hydrolytic Stability Stable in pH range 5-9[1]
Predicted pKa 12.44 ± 0.70[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes how to prepare a 10 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (crystalline solid, ≥98% purity)[10][11]

  • DMSO (analytical grade)

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate Mass: Determine the required mass of this compound. For example, to prepare 10 mL of a 10 mg/mL solution, you will need 100 mg of this compound.

  • Weigh this compound: Accurately weigh the calculated mass of this compound using an analytical balance and place it into a sterile vial.

  • Add Solvent: Add the desired volume of DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (30-37°C) can aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C for long-term stability.[10][12]

Protocol 2: Preparation and pH Adjustment of a Final Aqueous Solution

This protocol details how to dilute the stock solution and adjust the pH for a final working concentration.

Materials:

  • This compound stock solution (from Protocol 1)

  • Distilled or deionized water

  • Appropriate buffer (e.g., PBS, MES) or pH adjusting agents (e.g., 0.1 M HCl, 0.1 M NaOH)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks

Procedure:

  • Prepare Diluent: Fill a volumetric flask with the desired aqueous buffer or water to approximately 90% of the final volume.

  • Add Stock Solution: Based on your target final concentration, calculate the required volume of the this compound stock solution. For maximum solubility in aqueous buffers, it is crucial to first dissolve this compound in a solvent like DMSO before diluting.[10]

  • Dilute: Pipette the calculated volume of the stock solution into the volumetric flask while gently stirring the diluent.

  • Complete Volume: Add the remaining diluent to reach the final desired volume and mix thoroughly.

  • Measure pH: Place the calibrated pH meter probe into the solution and record the initial pH.

  • Adjust pH:

    • If the pH is too high, add a pH-lowering agent (e.g., 0.1 M HCl or a suitable buffer) dropwise while continuously stirring and monitoring the pH.[3]

    • If the pH is too low, add a pH-raising agent (e.g., 0.1 M NaOH) dropwise.

  • Finalize: Once the target pH (ideally 5.5 - 7.0) is reached and stable, the solution is ready for use. It is recommended to use aqueous solutions of this compound on the same day they are prepared.[10]

Troubleshooting Guide

Issue: Poor or inconsistent fungicidal activity observed in the experiment.

This guide will help you troubleshoot potential issues related to your this compound solution.

  • Verify Solution pH:

    • Question: Was the pH of the final aqueous solution measured and adjusted?

    • Action: If not, prepare a fresh solution and follow Protocol 2 to ensure the pH is within the optimal 5.5 - 7.0 range. Water sources can have a pH between 7 and 9, which could impact results.[6]

  • Check Solution Age:

    • Question: Was the aqueous solution prepared fresh on the day of the experiment?

    • Action: this compound is sparingly soluble in water, and precipitation can occur over time. It is strongly recommended to prepare fresh aqueous dilutions for each experiment.[10]

  • Review Solvent and Concentration:

    • Question: Was the this compound first dissolved in an appropriate organic solvent like DMSO before dilution in the aqueous buffer?[10][11]

    • Action: this compound has very low water solubility (8.01 mg/L).[7] Failing to use a solubilizing agent like DMSO will result in a much lower actual concentration than intended. For example, a 1:3 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.25 mg/ml.[10][11]

  • Assess for Phytotoxicity (Plant-based assays):

    • Question: Are there any signs of plant stress, such as leaf yellowing, necrosis, or stunting?[8]

    • Action: High concentrations of the solvent (e.g., DMSO) or extreme pH values can cause phytotoxicity, stressing the plant and potentially confounding experimental results. Consider running a vehicle control (buffer + solvent, no this compound) to assess for these effects. Also, ensure applications are not performed under high heat (>80°F or ~27°C) or high humidity, which can increase phytotoxicity risk.[8]

Visualizations

Flutolanil_Mode_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- Succinate Succinate Succinate->ComplexII This compound This compound (SDHI) This compound->ComplexII Inhibition of Respiration

Caption: Mode of action of this compound as a Succinate Dehydrogenase Inhibitor (SDHI).

Flutolanil_Prep_Workflow start Start: Define Target Concentration & Volume calc_mass 1. Calculate Required Mass of this compound start->calc_mass weigh 2. Weigh Solid This compound calc_mass->weigh dissolve 3. Dissolve in DMSO to Create Stock Solution weigh->dissolve dilute 4. Dilute Stock in Aqueous Buffer dissolve->dilute measure_ph 5. Measure pH of Final Solution dilute->measure_ph check_ph Is pH 5.5 - 7.0? measure_ph->check_ph adjust_ph 6. Adjust pH with Acid/Base or Buffer check_ph->adjust_ph No end End: Solution Ready for Experiment check_ph->end Yes adjust_ph->measure_ph

Caption: Experimental workflow for preparing a pH-adjusted this compound solution.

Troubleshooting_Workflow start Start: Suboptimal Efficacy Observed q1 Was the final solution pH measured? start->q1 a1_no Action: Remake solution, measure and adjust pH to 5.5-7.0 q1->a1_no No q2 Was the pH within the 5.5-7.0 range? q1->q2 Yes a2_no Action: Remake solution, adjust pH to the recommended range q2->a2_no No q3 Was the aqueous solution prepared fresh (<24 hours old)? q2->q3 Yes a3_no Action: Prepare a fresh solution immediately before use q3->a3_no No q4 Was this compound first dissolved in DMSO? q3->q4 Yes a4_no Action: Remake solution using a DMSO stock to ensure solubilization q4->a4_no No end If issues persist, consider other experimental variables q4->end Yes

Caption: Troubleshooting logic for suboptimal this compound efficacy.

References

Minimizing Flutolanil degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for flutolanil analysis. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during sample preparation, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause this compound degradation during sample preparation?

A1: The primary factors that can contribute to the degradation of this compound during sample preparation include exposure to harsh pH conditions (strong acids or bases), high temperatures, and photodegradation. While this compound is relatively stable, minimizing exposure to these factors is crucial for accurate quantification.

Q2: Is this compound susceptible to hydrolysis?

A2: this compound is generally considered to be hydrolytically stable at environmental pH values of 5, 7, and 9.[1] However, exposure to strong acidic or alkaline conditions during sample extraction and cleanup should be avoided to prevent potential hydrolysis of the amide linkage.

Q3: Can the choice of extraction solvent impact this compound stability?

A3: Yes, the choice of solvent can influence the stability of pesticides. For this compound, common extraction solvents like acetone, acetonitrile, and methanol are generally suitable. However, the purity of the solvent is important, as contaminants can potentially promote degradation. It is recommended to use high-purity, residue-free solvents.

Q4: Should I be concerned about photodegradation?

A4: Yes, this compound can be susceptible to photodegradation.[1] It is recommended to protect samples and extracts from direct light, especially sunlight, throughout the sample preparation process. Using amber glassware or covering containers with aluminum foil can help minimize light exposure.

Q5: What is the optimal temperature for sample processing and storage?

A5: To minimize thermal degradation, it is best to conduct sample preparation steps at room temperature or below. For long-term storage of samples and extracts, freezing at -20°C or lower is recommended. Studies have shown that this compound is stable in frozen storage for extended periods.

Troubleshooting Guide: Low this compound Recovery

Low recovery of this compound during analysis can be a common issue. This guide provides a systematic approach to troubleshooting and identifying the potential causes of analyte loss.

Symptom Potential Cause Recommended Action
Low recovery in all samples, including quality controls Degradation during sample extraction - pH: Ensure the pH of the extraction solvent is near neutral. Avoid the use of strong acids or bases. If pH adjustment is necessary, use a buffer system. - Temperature: Avoid heating during extraction. If using techniques like sonication, use a cold water bath to dissipate heat. - Solvent: Verify the purity of the extraction solvent. Try a different batch or an alternative recommended solvent (e.g., switch from acetone to acetonitrile).
Degradation during solvent evaporation - Temperature: Use a gentle stream of nitrogen for evaporation at room temperature. Avoid high temperatures on evaporator blocks. - Complete Dryness: Avoid evaporating the sample to complete dryness, as this can make the analyte more susceptible to degradation and difficult to redissolve. Reconstitute the residue immediately in a suitable solvent.
Degradation during cleanup - Adsorbent Activity: The solid-phase extraction (SPE) sorbent may be too active, leading to irreversible adsorption. Try a less active sorbent or deactivate the sorbent (e.g., by adding a small amount of water to silica). - pH of Eluent: Ensure the pH of the elution solvent is compatible with this compound stability.
Inconsistent recovery across different samples Matrix effects - The sample matrix can interfere with extraction efficiency or cause degradation. - Matrix-matched standards: Prepare calibration standards in a blank matrix extract to compensate for matrix effects. - Cleanup: Optimize the cleanup procedure to remove interfering matrix components. This may involve using a different SPE cartridge or an additional cleanup step.
Low recovery only in field samples, not in lab-fortified samples Degradation in the field or during storage - Sample Handling: Review the sample collection and transportation procedures to ensure samples were kept cool and protected from light. - Storage Conditions: Verify that samples were stored at the appropriate temperature (-20°C or below) immediately after collection.

Experimental Protocols

Below are detailed methodologies for key experiments related to this compound analysis, focusing on minimizing degradation.

Protocol 1: Extraction of this compound from Soil

This protocol is adapted from established methods for pesticide residue analysis in soil.

1. Sample Preparation:

  • Homogenize the soil sample by sieving to remove large debris.

  • Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

2. Extraction:

  • Add 20 mL of acetonitrile to the centrifuge tube.

  • Cap the tube and shake vigorously for 1 minute.

  • Sonicate the sample in a cooled water bath for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean collection tube.

  • Repeat the extraction with another 20 mL of acetonitrile.

  • Combine the supernatants.

3. Cleanup (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the combined acetonitrile extract onto the SPE cartridge.

  • Wash the cartridge with 5 mL of a 40:60 (v/v) acetonitrile:water solution to remove polar interferences.

  • Elute the this compound from the cartridge with 10 mL of ethyl acetate.

4. Final Preparation:

  • Evaporate the ethyl acetate eluate to near dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 1 mL of a suitable solvent (e.g., acetonitrile or mobile phase) for LC-MS/MS analysis.

Protocol 2: Extraction of this compound from Plant Material (e.g., Leafy Greens)

This protocol is a general method that can be adapted for various plant matrices.

1. Sample Preparation:

  • Homogenize the plant material using a high-speed blender with dry ice to prevent enzymatic degradation.

  • Weigh 5 g of the homogenized plant material into a 50 mL centrifuge tube.

2. Extraction (QuEChERS-based method):

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Cleanup (Dispersive SPE - dSPE):

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate key workflows and concepts related to minimizing this compound degradation.

Flutolanil_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis (Amide Bond Cleavage) This compound->Hydrolysis Strong Acid/Base Photodegradation Photodegradation (Light Induced) This compound->Photodegradation UV/Sunlight Thermal_Degradation Thermal Degradation (Heat Induced) This compound->Thermal_Degradation High Temperature Degradation_Products Degradation Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Thermal_Degradation->Degradation_Products

Caption: Potential degradation pathways for this compound.

Sample_Preparation_Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Start Sample Homogenization Solvent_Addition Solvent Addition (e.g., Acetonitrile) Start->Solvent_Addition note3 Start->note3 Protect from Light Extraction_Method Extraction (Shaking/Sonication) Solvent_Addition->Extraction_Method Centrifugation1 Centrifugation Extraction_Method->Centrifugation1 note1 Extraction_Method->note1  Avoid Heat Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection SPE Solid-Phase Extraction (SPE) or Dispersive SPE (dSPE) Supernatant_Collection->SPE Elution Elution SPE->Elution Evaporation Solvent Evaporation (Nitrogen Stream) Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution note2 Evaporation->note2 Room Temp Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Recommended sample preparation workflow.

References

Calibration curve issues in quantitative Flutolanil analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantitative analysis of Flutolanil, with a specific focus on calibration curve problems.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound has a low coefficient of determination (r² < 0.99). What are the common causes?

A1: A low r² value indicates poor linearity, which can stem from several sources:

  • Inaccurate Standard Preparation: Errors in serial dilutions, incorrect initial standard concentration, or solvent evaporation can lead to inaccurate standard concentrations.

  • Instrumental Issues: A contaminated detector, unstable light source in the spectrophotometer, or inconsistent injection volumes in chromatography can cause non-linear responses.

  • Inappropriate Calibration Range: The selected concentration range may be too wide, exceeding the linear dynamic range of the detector.

  • Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the analyte signal, causing suppression or enhancement.[1][2][3][4][5]

Q2: Why are my low concentration standards reading higher than expected, or not being detected at all?

A2: Issues with low concentration standards often point to:

  • Contamination: Contamination of the solvent, glassware, or instrument can artificially inflate the response of low-level standards. A reagent blank should be analyzed to check for contamination.[6][7]

  • Analyte Adsorption: this compound may adsorb to glassware or instrument components, especially at low concentrations. Silanizing glassware can help mitigate this.

  • Limit of Detection (LOD) and Quantification (LOQ): The concentrations of your standards may be below the instrument's LOD or LOQ. The method for determining LOD and LOQ should be scientifically acceptable.[6][7]

Q3: My high concentration standards are showing a plateauing effect (response is not increasing proportionally). What should I do?

A3: A plateauing effect at high concentrations is often due to detector saturation. To address this, you can:

  • Narrow the Calibration Range: Reduce the concentration of your highest standard to stay within the linear range of the detector.

  • Dilute the Sample: If your sample concentrations are expected to be high, dilute them to fall within the calibrated linear range.

Q4: What is a matrix effect and how can I mitigate it in this compound analysis?

A4: A matrix effect is the alteration of an analyte's signal (suppression or enhancement) due to the presence of other components in the sample matrix.[1][2][3] To mitigate matrix effects:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to ensure that the standards and samples experience similar matrix effects.[4][5][8]

  • Use of Internal Standards: An internal standard is a compound with similar chemical properties to the analyte, added at a constant concentration to all standards and samples. It can help to compensate for signal variations caused by matrix effects.

  • Sample Cleanup: Employ effective sample cleanup techniques, such as solid-phase extraction (SPE), to remove interfering matrix components before analysis.[7]

Troubleshooting Guide

Issue: Poor Calibration Curve Linearity (r² < 0.99)

This step-by-step guide will help you diagnose and resolve issues with the linearity of your this compound calibration curve.

Step 1: Verify Standard Preparation and Integrity

  • Action: Prepare a fresh set of calibration standards from a certified reference material (CRM).[9] Use calibrated pipettes and Class A volumetric flasks. Ensure the solvent used for dilutions is of high purity.

  • Rationale: Errors in the preparation of standards are a common source of non-linearity. Verifying the accuracy of your standards is the first and most critical step.

Step 2: Check Instrument Performance

  • Action: Run a system suitability test. For HPLC, this would involve injecting a standard to check for peak shape, retention time stability, and detector response. For GC, check for similar parameters.

  • Rationale: This will help determine if the issue is with the analytical instrument itself. Poor peak shape or inconsistent responses can lead to poor linearity.

Step 3: Evaluate the Calibration Range

  • Action: Prepare a wider range of standards to identify the linear dynamic range of your method. Plot the response versus concentration and visually inspect for the linear portion.

  • Rationale: Your current calibration range may be too narrow or may extend into the non-linear response region of the detector.

Step 4: Assess for Matrix Effects

  • Action: Prepare two calibration curves: one in pure solvent and one in a blank matrix extract. Compare the slopes of the two curves. A significant difference indicates the presence of matrix effects.

  • Rationale: Matrix components can interfere with the ionization of this compound in LC-MS/MS or cause other interferences, leading to a non-linear response.[1][2]

Quantitative Data Summary

The following tables summarize typical validation parameters for this compound analysis found in the literature.

Table 1: Method Validation Parameters for this compound in Soil

ParameterValueReference
Linearity (r²)0.99981[6]
Concentration Range0.2 - 50 µg/kg[6]
Limit of Detection (LOD)0.003 mg/kg[6]
Limit of Quantification (LOQ)0.01 mg/kg[6]
Mean Recovery70-120%[6]
Relative Standard Deviation (RSD)≤20%[6]

Table 2: Method Validation Parameters for this compound in Water

ParameterValueReference
Linearity (r²)0.9994[7]
Concentration Range0.2 - 50 µg/L[7]
Limit of Detection (LOD)0.03 µg/L[7]
Limit of Quantification (LOQ)0.1 µg/L[7]
Mean Recovery70-120%[7]
Relative Standard Deviation (RSD)≤20%[7]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard (purity >98.0%) and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a Class A volumetric flask.[9][10]

  • Working Stock Solution (e.g., 10 µg/mL): Dilute the primary stock solution with the same solvent to an intermediate concentration.

  • Calibration Standards: Perform serial dilutions of the working stock solution to prepare a series of calibration standards at different concentrations (e.g., 0.1, 0.5, 1, 5, 10 ng/mL). The diluent should be either pure solvent or a blank matrix extract for matrix-matched calibration.

Protocol 2: Sample Extraction and Cleanup for this compound in Soil (QuEChERS-based)
  • Extraction: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of acetonitrile. Shake vigorously for 1 minute.[11]

  • Salting Out: Add the appropriate QuEChERS salts (e.g., magnesium sulfate, sodium chloride). Shake vigorously for 1 minute and then centrifuge.

  • Dispersive SPE Cleanup: Take an aliquot of the supernatant and transfer it to a microcentrifuge tube containing a d-SPE sorbent (e.g., PSA, C18). Vortex and then centrifuge.

  • Final Extract: The resulting supernatant is the final extract, ready for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of this compound
  • HPLC System: A standard HPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.[7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Water) Extraction Extraction (e.g., QuEChERS) Sample->Extraction Homogenize Cleanup Cleanup (d-SPE) Extraction->Cleanup Centrifuge LCMS LC-MS/MS Analysis Cleanup->LCMS Inject DataAcq Data Acquisition LCMS->DataAcq CalCurve Calibration Curve Construction DataAcq->CalCurve Quant Quantification CalCurve->Quant Report Reporting Results Quant->Report

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Workflow Start Poor Linearity (r² < 0.99) CheckStandards Prepare fresh standards and re-analyze Start->CheckStandards ProblemSolved1 Problem Solved CheckStandards->ProblemSolved1 Linearity OK CheckInstrument Run system suitability test CheckStandards->CheckInstrument Linearity still poor ProblemSolved2 Problem Solved CheckInstrument->ProblemSolved2 System passes CheckRange Evaluate linear dynamic range CheckInstrument->CheckRange System fails ProblemSolved3 Problem Solved CheckRange->ProblemSolved3 Linearity OK CheckMatrix Perform matrix effect study CheckRange->CheckMatrix Linearity still poor ImplementSolution Implement matrix-matched calibration or internal std. CheckMatrix->ImplementSolution Matrix effect observed ProblemSolved4 Problem Solved ImplementSolution->ProblemSolved4

Caption: Troubleshooting decision tree for poor calibration curve linearity.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Flutolanil in Soil Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Flutolanil in soil matrices. This compound, a systemic fungicide, plays a crucial role in agriculture, and monitoring its presence in soil is vital for environmental assessment and food safety. This document offers an objective evaluation of different analytical approaches, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.

Comparison of Analytical Method Performance

The selection of an analytical method for this compound in soil depends on various factors, including sensitivity, accuracy, precision, and the nature of the soil matrix. Below is a summary of the performance of two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

ParameterLC-MS/MS MethodGC-MS Method (for a similar compound, Flutianil)
Limit of Detection (LOD) 0.002 - 0.003 mg/kg[1]0.004 mg/kg[2]
Limit of Quantitation (LOQ) 0.01 mg/kg[1]0.02 mg/kg[2]
Recovery 77% - 92%[1]76.5% - 108.0%[2]
Matrix Effects Signal suppression or enhancement can occur, requiring matrix-matched standards for accurate quantification.Not explicitly reported for this compound in soil, but generally a concern in complex matrices.
Selectivity High, due to specific precursor-to-product ion transitions in MS/MS.High, with characteristic mass spectra for identification.
Throughput Relatively high, with typical run times of a few minutes per sample.Can be lower than LC-MS/MS due to longer chromatographic run times.
Compound Amenability Suitable for a wide range of polar and non-polar compounds.Generally suited for volatile and semi-volatile compounds. This compound is amenable to GC analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. This section outlines the key steps for the analysis of this compound in soil using LC-MS/MS with QuEChERS extraction.

Method 1: LC-MS/MS with QuEChERS Extraction

This method is based on a validated protocol for the determination of this compound in soil.[1]

1. Sample Preparation and Extraction (QuEChERS)

  • Soil Sample Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Hydration (for dry soil): If the soil is dry, add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.

  • Acetonitrile Addition: Add 10 mL of acetonitrile to the soil sample.

  • Extraction: Shake the tube vigorously for 1 minute.

  • Salting Out: Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to the tube.

  • Shaking and Centrifugation: Immediately shake vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Supernatant Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and MgSO₄).

  • Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to specific product ions for this compound.

Method 2: GC-MS Analysis (General Protocol)

While a specific validated method for this compound in soil by GC-MS was not found in the immediate search, a general protocol for a similar compound (Flutianil) provides a framework.[2]

1. Sample Preparation and Extraction

  • Extraction: An extraction method like QuEChERS or Solid-Liquid Extraction (SLE) with a suitable organic solvent (e.g., acetonitrile, ethyl acetate) would be employed.

2. Cleanup

  • Solid-Phase Extraction (SPE): The extract may be cleaned up using a silica or Florisil SPE cartridge to remove interfering matrix components.[3]

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector: Split/splitless or programmed temperature vaporization (PTV) inlet.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification or full scan mode for identification.

Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the analysis of this compound in soil.

Flutolanil_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Soil_Sample Soil Sample Collection and Homogenization Extraction Extraction (e.g., QuEChERS, SLE) Soil_Sample->Extraction Cleanup Extract Cleanup (d-SPE, SPE) Extraction->Cleanup Chromatography Chromatographic Separation (LC or GC) Cleanup->Chromatography Detection Mass Spectrometric Detection (MS/MS) Chromatography->Detection Quantification Quantification and Data Analysis Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: General workflow for the analysis of this compound in soil.

QuEChERS_Workflow start 10g Soil Sample acetonitrile Add 10mL Acetonitrile start->acetonitrile shake1 Shake (1 min) acetonitrile->shake1 salts Add QuEChERS Salts shake1->salts shake2 Shake (1 min) salts->shake2 centrifuge1 Centrifuge (≥3000 rcf, 5 min) shake2->centrifuge1 supernatant Transfer 1mL Supernatant to d-SPE tube centrifuge1->supernatant vortex Vortex (30 sec) supernatant->vortex centrifuge2 Centrifuge (≥5000 rcf, 2 min) vortex->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter analysis LC-MS/MS Analysis filter->analysis

Caption: Detailed workflow for the QuEChERS extraction method.

Comparison of Extraction Methods

The choice of extraction method significantly impacts the efficiency and cleanliness of the resulting extract, which in turn affects the accuracy and sensitivity of the analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become increasingly popular for pesticide residue analysis in complex matrices like soil due to its numerous advantages over traditional methods.

FeatureQuEChERSSolid-Liquid Extraction (SLE)Soxhlet Extraction
Solvent Consumption LowModerate to HighHigh
Time per Sample ~20-30 minutes1-2 hours6-24 hours
Extraction Efficiency Generally high for a wide range of pesticides.[4]Can be variable depending on the solvent and shaking time.High, but can be harsh on thermolabile compounds.
Sample Throughput HighModerateLow
Cost LowModerateHigh (due to solvent usage and time)
Environmental Impact Low (reduced solvent waste)ModerateHigh
Ease of Use Simple and requires minimal glassware.Relatively simple.Requires specialized glassware and setup.

Studies have shown that for multiclass pesticide analysis in soil, the QuEChERS method often provides better or comparable recoveries to traditional SLE and Soxhlet extraction, while being significantly faster and more environmentally friendly.[5] For instance, one study comparing QuEChERS, SLE, and Soxhlet for 12 pesticides in soil found that QuEChERS yielded the highest recoveries for most compounds.[5] Another review highlights that the QuEChERS method was found to be the most efficient extraction procedure in a comparison with other techniques for multiclass pesticide analysis in soil.[4]

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the determination of this compound in soil. The choice between them will depend on the specific requirements of the analysis.

  • LC-MS/MS offers excellent sensitivity and is suitable for a broader range of compound polarities, making it a versatile choice for multi-residue analysis. The availability of a well-documented and validated method for this compound in soil makes it a reliable option.

  • GC-MS is a robust and widely available technique that is well-suited for the analysis of this compound. While a specific validated method for this compound in soil was not detailed in the provided search results, methods for similar compounds suggest its applicability.

The QuEChERS extraction method is highly recommended for sample preparation due to its speed, efficiency, and low environmental impact. It has been shown to provide excellent recoveries for a wide range of pesticides in soil matrices.

For researchers and scientists, the combination of QuEChERS extraction followed by LC-MS/MS analysis represents a highly effective and validated approach for the routine monitoring of this compound in soil. This combination offers a balance of sensitivity, selectivity, and high throughput, making it well-suited for regulatory compliance and environmental research.

References

Flutolanil vs. Pencycuron: A Comparative Guide for the Control of Rhizoctonia Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicides flutolanil and pencycuron for the control of diseases caused by Rhizoctonia species, a genus of pathogenic fungi responsible for significant crop losses worldwide. The information presented is supported by experimental data to aid in the selection of the most appropriate fungicide for specific research and development applications.

Overview and Mechanism of Action

This compound and pencycuron are two widely used fungicides for the management of Rhizoctonia diseases, yet they differ significantly in their mode of action and spectrum of activity.

This compound is a systemic fungicide belonging to the phenyl benzamide class. Its primary mode of action is the inhibition of the succinate dehydrogenase complex (Complex II) in the mitochondrial respiratory chain of Basidiomycete fungi.[1][2][3][4] This disruption of the electron transport chain ultimately leads to a reduction in cellular energy (ATP) production, inhibiting fungal growth and development.[3] this compound exhibits both protective and curative properties.[4]

Pencycuron is a non-systemic, contact fungicide from the phenylurea group.[1] It is highly specific to Rhizoctonia solani and acts by inhibiting mycelial growth through the blockage of cell division and destruction of the microtubule cytoskeleton during mitosis.[1]

Efficacy Comparison: In Vitro and Field Studies

The efficacy of this compound and pencycuron has been evaluated against various Rhizoctonia species and anastomosis groups (AGs) in numerous studies. The following tables summarize key quantitative data from this research.

In Vitro Efficacy (EC₅₀ Values)

The median effective concentration (EC₅₀), which represents the concentration of a fungicide that inhibits 50% of the mycelial growth of a fungus, is a standard measure of in vitro efficacy.

FungicidePathogenAnastomosis Group (AG)Average EC₅₀ (µg/mL)Reference
This compoundRhizoctonia spp. (from sugar beet)Multiple AGs0.3199 ± 0.0149[5][6][7]
PencycuronRhizoctonia spp. (from sugar beet)Multiple AGs0.0339 ± 0.0012[5][6][7]
This compoundRhizoctonia solani (from rice)Not specified0.0736 ± 0.0331[8]

Note: Lower EC₅₀ values indicate higher fungicidal activity.

A study on 244 Rhizoctonia isolates from sugar beet found that while all were sensitive to this compound, a majority were also sensitive to pencycuron, which exhibited a lower average EC₅₀ value.[5][6][7] However, it is important to note that sensitivity to pencycuron can vary significantly between different Rhizoctonia species and anastomosis groups. For instance, some AGs like AG-7 are generally resistant to pencycuron.[1][9]

Field Efficacy

Field trials provide crucial data on the performance of fungicides under real-world conditions.

Potato Black Scurf (Rhizoctonia solani)

TreatmentDisease Incidence (%)Reference
Untreated47[10]
This compound (as Rhino DS)12[10]
Pencycuron (as Monceren)2[10]

In a 2018 trial in Fife, pencycuron demonstrated superior control of black scurf on potato tubers compared to this compound when using heavily infected seed.[10]

Rice Sheath Blight (Rhizoctonia solani)

FungicideApplication Rate (g a.i./ha)Control Efficacy (%)Reference
This compound15063.7 - 88.9[8]
This compound30083.9 - 96.5[8]

Field trials in 2011 and 2012 showed that this compound provided excellent control of rice sheath blight, with efficacy increasing with the application rate.[8] A greenhouse study also demonstrated that a this compound concentration of approximately 1.8 µg/g in rice leaf sheaths resulted in about 80% disease suppression.[2]

Experimental Protocols

In Vitro Fungicide Sensitivity Testing: Poisoned Food Technique

This method is commonly used to determine the EC₅₀ values of fungicides against mycelial growth.

1. Media Preparation:

  • A basal medium, such as Potato Dextrose Agar (PDA), is prepared and sterilized.[11][12]

  • The fungicide to be tested is dissolved in a suitable solvent (e.g., methanol) to create a stock solution.[6]

  • The stock solution is then serially diluted and added to the molten PDA at a lukewarm temperature to achieve the desired final concentrations.[11][12]

  • The fungicide-amended medium is poured into sterile petri plates.[11][12]

2. Inoculation and Incubation:

  • A mycelial plug (typically 5 mm in diameter) is taken from the actively growing margin of a pure culture of the target Rhizoctonia isolate.[11]

  • The plug is placed in the center of each petri plate containing the poisoned medium.[11]

  • Control plates containing PDA without any fungicide are also inoculated.[11]

  • The plates are incubated at an optimal temperature for fungal growth (e.g., 27±2 °C) for a specified period.[11]

3. Data Collection and Analysis:

  • The radial growth of the fungal colony is measured at regular intervals.[11]

  • The percentage of mycelial growth inhibition is calculated using the formula:

    • Percent Inhibition = [(C-T)/C] x 100, where C is the average colony diameter in the control and T is the average colony diameter in the treatment.

  • The EC₅₀ value is then determined by probit analysis of the inhibition data.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare & Sterilize PDA mix Amend PDA with Fungicide prep_media->mix prep_fungicide Prepare Fungicide Stock & Dilutions prep_fungicide->mix pour Pour into Petri Plates mix->pour inoculate Inoculate with Rhizoctonia Mycelial Plug pour->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate ec50 Determine EC50 Value calculate->ec50

Workflow for the Poisoned Food Technique.
Field Trial for Fungicide Efficacy

1. Experimental Design:

  • Field plots are established in a randomized block design with multiple replications (e.g., four replications).[13]

  • The crop of interest (e.g., potato, rice) is planted using standard agronomic practices.

2. Inoculation (if necessary):

  • In some studies, to ensure uniform disease pressure, plots may be artificially inoculated with the Rhizoctonia pathogen. For rice sheath blight, this can be done with sclerotia.[2]

3. Fungicide Application:

  • Fungicides are applied at specified rates and timings. Application methods can include:

    • Seed Treatment: The fungicide is applied to the seed tubers before planting.[10][14]

    • Foliar Spray: The fungicide is sprayed onto the plant foliage.[15]

    • In-furrow Application: The fungicide is applied to the soil at the time of planting.[13]

  • An untreated control group is included for comparison.

4. Disease Assessment:

  • Disease incidence (percentage of infected plants or tubers) and/or disease severity (extent of disease on an infected plant) are visually assessed at different growth stages.

  • For potatoes, this can involve counting the number of infected plants and, after harvest, visually inspecting tubers for black scurf.[10][13]

  • For rice, the height of the lesions on the leaf sheaths can be measured.[3]

5. Yield Data:

  • At the end of the growing season, the crop is harvested, and the total and marketable yields are recorded.[13]

Signaling Pathway Visualization

The following diagrams illustrate the generalized mode of action of this compound and pencycuron.

flutolanil_pathway cluster_mitochondrion Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Oxidation ETC Electron Transport Chain Complex_II->ETC Electron Transfer ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Fungal_Growth Fungal Growth & Development ATP->Fungal_Growth Powers This compound This compound This compound->Complex_II INHIBITS

Mode of action of this compound.

pencycuron_pathway cluster_cell_division Fungal Cell Mitosis Tubulin Tubulin Subunits Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Spindle_Formation Mitotic Spindle Formation Microtubule_Assembly->Spindle_Formation Cell_Division Cell Division (Mycelial Growth) Spindle_Formation->Cell_Division Mycelial_Growth Inhibition of Mycelial Growth Cell_Division->Mycelial_Growth Pencycuron Pencycuron Pencycuron->Microtubule_Assembly DISRUPTS

Mode of action of Pencycuron.

Conclusion

Both this compound and pencycuron are effective fungicides for the control of Rhizoctonia diseases, but their optimal use depends on the target pathogen, crop, and disease pressure.

  • This compound offers systemic, broad-spectrum activity against a range of Basidiomycete fungi, making it a versatile option for diseases like rice sheath blight. Its efficacy is well-documented in both protective and curative applications.[4][8]

  • Pencycuron provides highly specific, contact control of Rhizoctonia solani. It can be particularly effective in situations with high disease pressure from susceptible strains, as demonstrated in the control of potato black scurf.[10] However, its efficacy is limited against certain anastomosis groups, and its non-systemic nature means thorough coverage is essential.

The choice between this compound and pencycuron should be guided by the specific Rhizoctonia species and AG present, the crop being treated, and the desired level of systemic activity. The experimental data and protocols presented in this guide provide a foundation for making informed decisions in the development of effective disease management strategies.

References

Cross-Resistance Between Flutolanil and Other SDHI Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Flutolanil with other succinate dehydrogenase inhibitor (SDHI) fungicides, focusing on cross-resistance patterns. The information is supported by experimental data from various studies to aid in research and development efforts in the field of fungicide resistance.

Introduction to SDHI Fungicides and Resistance

Succinate dehydrogenase inhibitors (SDHIs) are a class of fungicides that target Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, inhibiting fungal respiration.[1] This mode of action is highly specific, which has led to the development of resistance in various fungal pathogens. The primary mechanism of resistance to SDHI fungicides is target site modification due to mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme (SdhA, SdhB, SdhC, and SdhD).[1]

Cross-resistance, where resistance to one fungicide confers resistance to another, is a significant concern within the SDHI class. However, the patterns of cross-resistance can be complex and are often dependent on the specific mutation in the SDH gene and the chemical structure of the SDHI fungicide.[2] this compound, a member of the phenyl-benzamide chemical group, is an established SDHI fungicide primarily used against basidiomycete fungi, such as Rhizoctonia solani.[1] Understanding its cross-resistance profile with newer, broader-spectrum SDHIs is crucial for effective resistance management strategies.

Quantitative Data on Cross-Resistance

Direct comparative studies on the cross-resistance of this compound with a wide array of other SDHI fungicides across multiple pathogens are limited. The following tables summarize available data on the sensitivity of various fungal pathogens to this compound and other selected SDHIs, compiled from multiple sources. It is important to note that EC50 values can vary depending on the specific isolates and experimental conditions.

Table 1: In Vitro Sensitivity of Rhizoctonia solani to this compound and Other SDHI Fungicides

FungicideChemical GroupMean EC50 (µg/mL)PathogenReference(s)
This compoundPhenyl-benzamide0.0736 ± 0.0331Rhizoctonia solani[3]
This compoundPhenyl-benzamide0.3199 ± 0.0149Rhizoctonia isolates[4]
MepronilPhenyl-benzamide0.094 ± 0.02Rhizoctonia solani[5]
BoscalidPyridine-carboxamide2.04 ± 0.36Rhizoctonia solani[5]
ThifluzamideThiazole-carboxamide0.0659Rhizoctonia solani[6]

Table 2: Cross-Resistance Patterns in Botrytis cinerea for Various SDHI Fungicides (this compound data not available in the same study)

SDHI FungicideChemical GroupEC50 Range (µg/mL) for Resistant IsolatesAssociated Mutations in sdhBReference(s)
BoscalidPyridine-carboxamide>100H272R, H272Y, P225F, N230I[7][8][9]
FluopyramPyridinyl-ethyl-benzamide0.5 - 99H272L, P225F, N230I[9]
FluxapyroxadPyrazole-carboxamide1 - >100H272Y, H272L, P225F, N230I[9]
PenthiopyradPyrazole-carboxamide1 - >100H272Y, H272L, P225F, N230I[9]
BenzovindiflupyrPyrazole-carboxamide<0.5 (sensitive)H272Y, N230I, P225F[9]

Table 3: Sensitivity of Sclerotinia sclerotiorum to Selected SDHI Fungicides (this compound data not available in the same study)

FungicideChemical GroupMean EC50 (µg/mL)PathogenReference(s)
BoscalidPyridine-carboxamide0.068 - 0.219Sclerotinia sclerotiorum[10]
FluxapyroxadPyrazole-carboxamide0.021 - 0.095Sclerotinia sclerotiorum[11][12]
PenthiopyradPyrazole-carboxamide1.054 ± 0.633Sclerotinia sclerotiorum[13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing fungicide resistance.

Mycelial Growth Inhibition Assay

This is a common method to determine the in vitro efficacy of fungicides and to calculate the Effective Concentration 50% (EC50), which is the concentration of a fungicide that inhibits 50% of the mycelial growth.

1. Fungal Isolates and Culture Preparation:

  • Fungal isolates are obtained from field samples or culture collections.

  • Isolates are grown on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), at a specific temperature (e.g., 20-25°C) until the colonies reach a desired diameter.

2. Fungicide Stock and Working Solutions:

  • A stock solution of the technical grade fungicide is prepared by dissolving it in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).

  • A series of working solutions are prepared by diluting the stock solution with sterile distilled water to achieve the desired final concentrations in the growth medium.

3. Preparation of Fungicide-Amended Media:

  • The nutrient agar medium is prepared and autoclaved.

  • After the medium has cooled to approximately 50-60°C, the fungicide working solutions are added to achieve the desired final concentrations. The same volume of solvent is added to the control plates.

  • The amended medium is then poured into sterile Petri dishes.

4. Inoculation and Incubation:

  • Mycelial plugs (typically 5 mm in diameter) are taken from the margin of an actively growing fungal colony.

  • A single mycelial plug is placed, mycelium-side down, in the center of each fungicide-amended and control Petri dish.

  • The plates are incubated at a constant temperature in the dark for a specified period (e.g., 3-7 days), or until the mycelial growth in the control plates has reached a certain diameter.

5. Data Collection and Analysis:

  • The diameter of the fungal colony on each plate is measured in two perpendicular directions.

  • The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the fungicide-amended plate.

  • The EC50 values are calculated by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.

Molecular Characterization of SDH Genes

To understand the mechanism of resistance, the genes encoding the subunits of the SDH enzyme are sequenced to identify mutations.

1. DNA Extraction:

  • Mycelium from the fungal isolate is harvested from a liquid or solid culture.

  • Genomic DNA is extracted using a commercial DNA extraction kit or a standard protocol (e.g., CTAB method).

2. PCR Amplification:

  • Specific primers are designed to amplify the SdhA, SdhB, SdhC, and SdhD genes.

  • Polymerase Chain Reaction (PCR) is performed using the extracted DNA as a template.

3. DNA Sequencing:

  • The PCR products are purified and sequenced using a DNA sequencing service.

4. Sequence Analysis:

  • The obtained DNA sequences are compared to the sequences from sensitive (wild-type) isolates to identify any nucleotide changes that result in amino acid substitutions.

Visualizations

Signaling Pathway of SDHI Fungicide Action and Resistance

The following diagram illustrates the mode of action of SDHI fungicides and the mechanism of target-site resistance.

SDHI_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_complexII Complex II (Succinate Dehydrogenase) SdhB SdhB Ubiquinone Ubiquinone (Q) SdhB->Ubiquinone e- SdhC SdhC SdhD SdhD Succinate Succinate Succinate->SdhB e- Fumarate Fumarate Ubihydroquinone Ubihydroquinone (QH2) Ubiquinone->Ubihydroquinone SDHI SDHI Fungicide SDHI->SdhB Inhibits e- transfer Mutation Target Site Mutation (e.g., in SdhB, SdhC, SdhD) Mutation->SdhB Alters binding site workflow cluster_lab Laboratory Analysis cluster_molecular Molecular Analysis (Optional) A Isolate fungal pathogen from infected plant tissue B Culture isolate on nutrient agar (e.g., PDA) A->B E Inoculate plates with mycelial plugs B->E C Prepare fungicide stock and serial dilutions D Prepare fungicide-amended agar plates C->D D->E F Incubate under controlled conditions E->F G Measure colony diameter and calculate % inhibition F->G H Determine EC50 value via regression analysis G->H I Extract genomic DNA from resistant isolates H->I If resistance is detected J Amplify SDH genes via PCR I->J K Sequence SDH genes J->K L Identify mutations by sequence alignment K->L

References

Navigating Fungicide Resistance: A Comparative Guide to Flutolanil Alternatives for Rhizoctonia solani Management

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of fungicide-resistant strains of the destructive plant pathogen Rhizoctonia solani presents a significant challenge. Flutolanil, a succinate dehydrogenase inhibitor (SDHI) fungicide, has been a valuable tool in controlling this pathogen, but its efficacy is waning in some regions due to resistance. This guide provides a comprehensive comparison of alternative fungicides, presenting available experimental data on their performance, particularly against resistant isolates, and detailing the methodologies behind these findings.

The management of this compound-resistant R. solani necessitates a strategic approach, prioritizing fungicides with different modes of action to mitigate the risk of cross-resistance. This guide focuses on key alternative fungicide classes: Quinone outside inhibitors (QoIs), Demethylation inhibitors (DMIs), and other SDHIs that may still offer some efficacy.

Comparative Efficacy of Fungicide Alternatives

The following tables summarize the in vitro efficacy of various fungicides against Rhizoctonia solani. It is crucial to note that direct comparative data on the performance of these alternatives specifically against confirmed this compound-resistant isolates is limited in the public domain. The data presented is compiled from studies on wild-type and, where available, other fungicide-resistant isolates, which can provide valuable insights into potential efficacy.

Table 1: In Vitro Efficacy (EC₅₀) of Fungicides Against Rhizoctonia solani

Fungicide ClassActive IngredientEC₅₀ (µg/mL) - Wild-Type IsolatesReference(s)
SDHI This compound0.0736 ± 0.0331[1]
Thifluzamide0.042 - 0.0682[2][3]
Boscalid2.04 ± 0.36[4]
Penthiopyrad0.15[5]
Fluxapyroxad0.16[5]
QoI Azoxystrobin0.25 - 1.508[5][6]
Pyraclostrobin< 1
DMI Tebuconazole0.109 - 0.509[2][7]
Propiconazole0.2286[8]
Difenoconazole0.663[6]
Hexaconazole0.0386[6]

EC₅₀ values represent the concentration of a fungicide that inhibits 50% of the mycelial growth of the fungus. Lower values indicate higher efficacy.

Table 2: Cross-Resistance Profile of SDHI Fungicides in Rhizoctonia solani

FungicideCross-Resistance Observed with this compoundCorrelation Coefficient (ρ)Reference(s)
ThifluzamidePositive0.398[9]
PencycuronPositive0.315[9]

A positive correlation suggests that isolates resistant to this compound may also show reduced sensitivity to the other fungicide.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a framework for researchers to replicate or adapt these studies.

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This widely used in vitro method assesses the efficacy of fungicides by measuring the inhibition of fungal growth on an amended nutrient medium.

1. Isolate Preparation:

  • Rhizoctonia solani isolates are cultured on potato dextrose agar (PDA) plates at 25°C for 3-5 days to obtain actively growing mycelium.

2. Fungicide Stock Solution Preparation:

  • Fungicides are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Serial dilutions are made to achieve the desired test concentrations.

3. Poisoned Media Preparation:

  • Molten PDA (cooled to approximately 45-50°C) is amended with the fungicide solutions to achieve the final test concentrations. The final concentration of the solvent should be consistent across all treatments and the control, and should not inhibit fungal growth.

  • The amended PDA is poured into sterile Petri dishes and allowed to solidify.

4. Inoculation and Incubation:

  • A mycelial plug (typically 5 mm in diameter) is taken from the margin of an actively growing R. solani culture and placed in the center of each fungicide-amended and control PDA plate.

  • The plates are sealed and incubated at 25°C in the dark.

5. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the mycelium in the control plates reaches the edge of the dish.

  • The percentage of mycelial growth inhibition is calculated using the formula:

    • Inhibition (%) = [(C - T) / C] * 100

    • Where C is the average diameter of the mycelial growth in the control plates, and T is the average diameter of the mycelial growth in the treated plates.

  • The EC₅₀ value is determined by probit analysis of the inhibition data.

MycelialGrowthInhibitionAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate R. solani Culture Inoculate Inoculate Plates Isolate->Inoculate Fungicide Fungicide Stock PoisonedMedia Prepare Poisoned PDA Fungicide->PoisonedMedia PoisonedMedia->Inoculate Incubate Incubate at 25°C Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate EC50 Determine EC50 Calculate->EC50

Experimental workflow for the mycelial growth inhibition assay.

Fungicide Modes of Action & Signaling Pathways

Understanding the biochemical pathways targeted by different fungicide classes is fundamental to designing effective resistance management strategies.

Succinate Dehydrogenase Inhibitors (SDHIs) - this compound & Boscalid

SDHIs, such as this compound and boscalid, target Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain. By inhibiting this enzyme, they block cellular respiration and energy production (ATP synthesis), leading to fungal cell death. Resistance to SDHIs typically arises from point mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme.

SDHI_Pathway cluster_ETC Electron Transport Chain Mitochondrion Mitochondrion ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- H_gradient Proton Gradient ComplexI->H_gradient ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ComplexIII->H_gradient O2 O2 ComplexIV->O2 e- ComplexIV->H_gradient Succinate Succinate Succinate->ComplexII Succinate -> Fumarate H2O H2O O2->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_gradient->ATP_Synthase This compound This compound / Boscalid This compound->ComplexII Inhibition

SDHI fungicides inhibit Complex II of the mitochondrial electron transport chain.

Quinone outside Inhibitors (QoIs) - Azoxystrobin

QoI fungicides, including azoxystrobin, also disrupt the mitochondrial electron transport chain, but they act on Complex III (the cytochrome bc1 complex). By binding to the Qo site of cytochrome b, they block electron transfer, which halts ATP production.[10] This mode of action is distinct from that of SDHIs, making QoIs a valuable rotational partner.

QOI_Pathway cluster_ETC Electron Transport Chain Mitochondrion Mitochondrion ComplexI Complex I ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII e- H_gradient Proton Gradient ComplexI->H_gradient ComplexII Complex II ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ComplexIII->H_gradient O2 O2 ComplexIV->O2 e- ComplexIV->H_gradient H2O H2O O2->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_gradient->ATP_Synthase Azoxystrobin Azoxystrobin Azoxystrobin->ComplexIII Inhibition

QoI fungicides inhibit Complex III of the mitochondrial electron transport chain.

Demethylation Inhibitors (DMIs) - Propiconazole & Tebuconazole

DMI fungicides interfere with the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2] They specifically inhibit the C14-demethylase enzyme, which is involved in the conversion of lanosterol to ergosterol. Disruption of ergosterol production leads to the accumulation of toxic sterol precursors and ultimately compromises the integrity and function of the fungal cell membrane.

DMI_Pathway cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Intermediates Intermediate Sterols Lanosterol->Intermediates C14-Demethylase Ergosterol Ergosterol Intermediates->Ergosterol CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Incorporation DMIs Propiconazole / Tebuconazole DMIs->Lanosterol Inhibition

DMI fungicides inhibit the C14-demethylase enzyme in the ergosterol biosynthesis pathway.

Discussion and Future Directions

The management of fungicide resistance in Rhizoctonia solani is a complex and evolving challenge. While direct comparative data against this compound-resistant isolates remains a critical research gap, the available information suggests that fungicides with different modes of action, such as QoIs and DMIs, are the most promising alternatives.

A study on the novel fungicide SYP-14288 found no cross-resistance with the QoI fungicide azoxystrobin, indicating that this class of fungicides may remain effective against isolates resistant to other modes of action.[11] However, the same study showed a positive correlation with the DMI difenoconazole, suggesting a more complex resistance mechanism that could confer resistance to multiple fungicide classes.[11]

Further research is urgently needed to:

  • Isolate and characterize this compound-resistant R. solani strains from various geographic regions.

  • Conduct comprehensive in vitro and in vivo studies to evaluate the efficacy of a broad range of fungicides from different FRAC groups against these resistant isolates.

  • Investigate the molecular mechanisms of resistance to this compound and the potential for cross-resistance to other fungicides.

By addressing these research priorities, the scientific community can develop more robust and sustainable strategies for the management of fungicide-resistant Rhizoctonia solani, ensuring the long-term viability of chemical control options in agriculture.

References

Synergistic Effects of Flutolanil with Systemic Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of Flutolanil when combined with other systemic fungicides. This compound, a succinate dehydrogenase inhibitor (SDHI) fungicide, is a potent agent against a range of fungal pathogens, particularly those in the Basidiomycetes class, such as Rhizoctonia solani, the causal agent of rice sheath blight. Its efficacy can be significantly enhanced when used in combination with other systemic fungicides that have different modes of action, leading to improved disease control and potentially mitigating the development of fungicide resistance.

This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the involved signaling pathways and experimental workflows to provide a clear and objective overview for research and development professionals.

Comparative Performance of this compound Combinations

The synergistic interaction between this compound and other systemic fungicides can be quantified using methods such as the Synergy Ratio (SR) or the Combination Index (CI), often calculated using Colby's method. A synergy ratio greater than 1 indicates a synergistic effect, meaning the observed effect of the mixture is greater than the expected additive effect of the individual components.

While comprehensive studies directly comparing the synergistic effects of this compound with a wide range of systemic fungicides are limited, the available data suggests that combinations with Quinone outside inhibitors (QoIs) like Azoxystrobin, and Demethylation inhibitors (DMIs) such as Propiconazole and Difenoconazole, can result in enhanced fungicidal activity.

The following table summarizes in vitro efficacy data of this compound and other systemic fungicides against Rhizoctonia solani. Although this data does not provide the synergistic ratios for combinations, it offers a baseline for the individual efficacy of these fungicides, which is the foundation for evaluating synergistic potential.

FungicideFRAC GroupMode of ActionTarget PathogenEC50 (µg/mL)Reference
This compound 7Succinate dehydrogenase inhibition (Complex II)Rhizoctonia solani0.0736 ± 0.0331[1]
Azoxystrobin 11Quinone outside inhibition (Complex III)Rhizoctonia solani>10[1]
Thifluzamide 7Succinate dehydrogenase inhibition (Complex II)Rhizoctonia solani0.1081 ± 0.0044[1]
Pencycuron 20Not fully elucidatedRhizoctonia solani0.0339 ± 0.0012[1]

Note: A lower EC50 value indicates higher fungicidal activity. The high EC50 value for Azoxystrobin against the tested R. solani isolates suggests insensitivity in this particular study. However, combinations can sometimes overcome reduced sensitivity to a single component.

Experimental Protocols

The evaluation of synergistic effects between fungicides typically involves in vitro and in vivo experiments.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is commonly used to determine the EC50 (Effective Concentration to inhibit 50% of growth) of individual fungicides and their mixtures.

  • Fungicide Stock Solutions: Prepare stock solutions of each fungicide and their mixtures in a suitable solvent (e.g., acetone).

  • Poisoned Media Preparation: Add appropriate volumes of the fungicide stock solutions to a molten Potato Dextrose Agar (PDA) medium to achieve a range of final concentrations. Control plates contain only the solvent.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from an actively growing culture of the target fungus (e.g., Rhizoctonia solani) onto the center of each fungicide-amended and control PDA plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period or until the mycelium in the control plates reaches the edge of the plate.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the average diameter of the mycelial colony in the control plates, and T is the average diameter of the mycelial colony in the treated plates.

  • EC50 Determination: Determine the EC50 values by probit analysis of the concentration-response data.

  • Synergy Calculation: Use a method like Colby's formula to calculate the expected additive effect of the mixture and compare it to the observed effect to determine if the interaction is synergistic, additive, or antagonistic.

In Vivo Disease Control Efficacy (Field or Greenhouse Trials)

These experiments assess the performance of fungicide combinations under more realistic conditions.

  • Experimental Setup: Establish experimental plots in a field or greenhouse with a susceptible host plant (e.g., rice for sheath blight). The experimental design is typically a Randomized Complete Block Design (RCBD) with multiple replications.

  • Inoculation: Artificially inoculate the plants with the target pathogen at a specific growth stage.

  • Fungicide Application: Apply the individual fungicides and their combinations at specified rates and timings (e.g., as a foliar spray at the booting stage). An untreated control group is included for comparison.

  • Disease Assessment: At a predetermined time after inoculation and treatment, assess the disease severity and incidence using a standardized rating scale.

  • Data Analysis: Analyze the data statistically to determine the significance of the differences between treatments. Calculate the disease control efficacy for each treatment compared to the untreated control.

  • Synergy Assessment: Compare the control efficacy of the mixture to that of the individual fungicides to evaluate for synergistic effects.

Signaling Pathways and Modes of Action

Understanding the different modes of action of the combined fungicides is crucial for designing effective disease management strategies. The following diagrams illustrate the cellular targets of this compound and other systemic fungicides.

cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_fungicides Systemic Fungicides Complex_II Complex II (Succinate Dehydrogenase) Complex_III Complex III (Cytochrome bc1) Complex_II->Complex_III e- ATP_Synthase ATP Synthase Complex_III->ATP_Synthase e- ETC Electron Transport Chain ATP ATP ATP_Synthase->ATP produces Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Cell_Membrane Cell Membrane Ergosterol_Biosynthesis->Cell_Membrane component of Beta_Tubulin β-tubulin Microtubules Microtubules Beta_Tubulin->Microtubules assembles into Cell_Division Cell Division Microtubules->Cell_Division essential for This compound This compound (SDHI) This compound->Complex_II inhibits Azoxystrobin Azoxystrobin (QoI) Azoxystrobin->Complex_III inhibits Propiconazole_Difenoconazole Propiconazole/Difenoconazole (DMI) Propiconazole_Difenoconazole->Ergosterol_Biosynthesis inhibits Thiophanate_methyl Thiophanate-methyl Thiophanate_methyl->Beta_Tubulin inhibits assembly

Caption: Modes of action of this compound and other systemic fungicides.

The diagram above illustrates how this compound and its potential synergistic partners target different essential processes within the fungal cell. By combining fungicides with distinct modes of action, the likelihood of the pathogen developing resistance to both simultaneously is significantly reduced.

Experimental Workflow for Synergy Assessment

The following diagram outlines a typical workflow for assessing the synergistic effects of fungicide combinations in vitro.

start Start: Isolate and Culture Target Fungal Pathogen prep_fungicides Prepare Stock Solutions of Fungicides (A and B) and their Mixtures start->prep_fungicides poisoned_media Prepare 'Poisoned' Growth Media with a Range of Fungicide Concentrations prep_fungicides->poisoned_media inoculate Inoculate Media with Mycelial Plugs of the Pathogen poisoned_media->inoculate incubate Incubate at Optimal Growth Conditions inoculate->incubate measure Measure Mycelial Growth (Colony Diameter) incubate->measure calculate_inhibition Calculate Percentage of Mycelial Growth Inhibition measure->calculate_inhibition determine_ec50 Determine EC50 Values for Fungicide A, Fungicide B, and their Mixtures calculate_inhibition->determine_ec50 calculate_synergy Calculate Synergy Ratio (SR) or Combination Index (CI) using Colby's Method or Similar determine_ec50->calculate_synergy end End: Classify Interaction (Synergistic, Additive, Antagonistic) calculate_synergy->end

Caption: In vitro workflow for fungicide synergy assessment.

This standardized workflow ensures the reliable and reproducible evaluation of the interactions between different fungicidal compounds, providing the foundational data for developing effective combination products.

Conclusion

The combination of this compound with other systemic fungicides, particularly those with different modes of action, presents a promising strategy for enhancing disease control and managing fungicide resistance. While more comprehensive quantitative data on a wider range of combinations are needed, the existing evidence and the distinct biochemical targets of these fungicides support the potential for synergistic interactions. Researchers and drug development professionals are encouraged to conduct further studies following standardized protocols to fully elucidate the synergistic potential of this compound-based fungicide mixtures for various agricultural applications.

References

Independent Laboratory Validation of Flutolanil Detection in Water: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of an analytical method for the detection of the fungicide Flutolanil in water, based on an independent laboratory validation (ILV) reviewed by the U.S. Environmental Protection Agency (EPA). The comparison is drawn between the data from the original method developer, referred to as the Enforcement Chemistry Method (ECM), and the independent laboratory. The analytical method is designed for the quantitative determination of this compound in water using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).

Data Presentation

The following table summarizes the quantitative performance data from both the Enforcement Chemistry Method (ECM) and the Independent Laboratory Validation (ILV) for the detection of this compound in water.

Performance ParameterEnforcement Chemistry Method (ECM)Independent Laboratory Validation (ILV)
Limit of Detection (LOD) 0.0013 µg/L0.03 µg/L
Limit of Quantitation (LOQ) 0.1 µg/L0.1 µg/L (proposed, not independently determined)
Linearity (Calibration Curve r²) Not explicitly stated, but method deemed linearr² = 0.9994 (concentration range of 0.2-50 µg/L)[1]
Mean Recovery (at 0.1 µg/L) 94.9% (in distilled water)84% (in river water)[1]
Relative Standard Deviation (RSD) (at 0.1 µg/L) 2.1% (in distilled water)8.0% (in river water)[1]
Mean Recovery (at 1.0 µg/L) 101.4% (in distilled water)89% (in river water)[1]
Relative Standard Deviation (RSD) (at 1.0 µg/L) 2.1% (in distilled water)4.2% (in river water)[1]

Experimental Protocols

The analytical method, Protocol No. GE-04, 11-0001, is designed for the quantitative determination of this compound in water using LC/MS/MS.[1]

Sample Preparation
  • A 50 mL water sample is combined with 5 mL of acetonitrile.[1]

  • The mixture is loaded onto a solid-phase extraction (SPE) cartridge that has been pre-conditioned by washing with 6 mL of acetonitrile and equilibrating with 6 mL of 10% aqueous acetonitrile.[1]

  • The cartridge is then washed with 6 mL of 10% aqueous acetonitrile.[1]

  • This compound is eluted from the cartridge with 9 mL of acetonitrile.[1]

  • The eluate is dried under a stream of nitrogen.[1]

  • The residue is reconstituted in 5 mL of 50% acetonitrile in water for analysis.[1]

Instrumentation and Analysis

The analysis is performed using High-Performance Liquid Chromatography (HPLC) coupled with a tandem mass spectrometer (MS/MS) with Multiple Reaction Monitoring (MRM).[1]

  • HPLC Column: Cadenza CD-C18, 2.0 mm x 50 mm, 3 µm ODS[1]

  • Mobile Phase: A gradient of (A) water containing 0.1% formic acid and (B) methanol containing 0.1% formic acid.[1]

    • The gradient program is as follows:

      • 0.0 min: 50% A, 50% B

      • 0.5 min: 30% A, 70% B

      • 5.5 min: 0% A, 100% B

      • 7.5 min: 0% A, 100% B

      • 12 min: 50% A, 50% B[1]

  • Detection: MS/MS with Multiple Reaction Monitoring (MRM)[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of this compound in water.

G cluster_prep Sample Preparation cluster_analysis Analysis A 50 mL Water Sample + 5 mL Acetonitrile B Load onto SPE Cartridge A->B C Wash Cartridge B->C D Elute this compound C->D E Dry Eluate D->E F Reconstitute in 50% Acetonitrile E->F G Inject into HPLC-MS/MS F->G Analysis of Extract H Data Acquisition (MRM) G->H I Quantification H->I

Caption: Experimental workflow for this compound analysis in water.

Method Performance Comparison Logic

This diagram outlines the logical relationship in comparing the performance of the analytical method between the two laboratories.

G cluster_method Analytical Method: LC/MS/MS for this compound cluster_ecm Enforcement Chemistry Method (ECM) cluster_ilv Independent Laboratory Validation (ILV) Method Protocol No. GE-04, 11-0001 ECM_Data LOD: 0.0013 µg/L LOQ: 0.1 µg/L Recovery: 94.9-101.4% RSD: 2.1% Method->ECM_Data Performed by Original Developer ILV_Data LOD: 0.03 µg/L LOQ: 0.1 µg/L Recovery: 84-89% RSD: 4.2-8.0% Method->ILV_Data Independently Validated By Comparison Performance Comparison ECM_Data->Comparison ILV_Data->Comparison

Caption: Comparison of ECM and ILV performance for the same method.

References

Safety Operating Guide

Proper Disposal of Flutolanil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of Flutolanil, a fungicide commonly used in research and development settings. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

This compound is recognized as being toxic to aquatic life with long-lasting effects.[1] Improper disposal can lead to the contamination of soil and water systems.[2] Therefore, it is imperative that all personnel handling this compound waste are familiar with and adhere to the following protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedures

The proper disposal of this compound waste involves a multi-step process that ensures the safety of laboratory personnel and the protection of the environment.

Waste Segregation and Collection

All waste materials contaminated with this compound must be segregated from general laboratory waste. This includes:

  • Solid Waste: Contaminated personal protective equipment (gloves, etc.), weighing papers, and absorbent materials used for spills.

  • Liquid Waste: Unused or expired this compound solutions, as well as rinsing from laboratory glassware.

  • Empty Containers: Original this compound containers.

Collect each type of waste in separate, clearly labeled, and leak-proof containers. The containers should be marked as "Hazardous Waste: this compound" and include the date of waste accumulation.

Disposal of Solid and Liquid Waste

Under no circumstances should this compound waste be disposed of in standard trash or poured down the drain.[1] Wastes resulting from the use of this product must be disposed of at an approved waste disposal facility.[2] It is recommended to engage a licensed hazardous waste disposal company for the collection and disposal of all this compound-contaminated materials.[3]

Decontamination of Empty Containers

Properly decontaminating empty this compound containers is crucial to ensure they do not pose a residual hazard. The recommended procedure is a triple rinse:

  • Fill the empty container approximately one-quarter full with a suitable solvent (e.g., water or as recommended by the manufacturer).

  • Securely close the container and shake vigorously for at least 30 seconds.

  • Empty the rinsate into a designated "Hazardous Waste: this compound" liquid waste container.

  • Repeat this rinsing process two more times.

After triple rinsing, puncture the container to prevent reuse. The cleaned and punctured containers can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill, as permitted by local regulations.[2]

Quantitative Disposal Parameters

While specific quantitative limits for this compound disposal are subject to local and national regulations, the following table summarizes key operational parameters for its safe handling and disposal.

ParameterGuidelineSource
Waste Classification Environmentally Hazardous Substance, Solid, N.O.S. (this compound)[1]
UN Number UN3077[1]
Container Type Leak-proof, clearly labeled hazardous waste containersGeneral Lab Practice
Container Rinsing Triple rinse with an appropriate solvent[2]
Disposal Method Approved waste disposal facility or licensed hazardous waste contractor[2][3]
Prohibited Disposal Do not dispose of with household garbage or in sewage systems[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Flutolanil_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Container Decontamination cluster_3 Final Disposal A This compound Usage in Experiments B Contaminated Solids (Gloves, Paper, etc.) A->B C Waste Solutions & Rinsate A->C D Empty Containers A->D E Label 'Hazardous Waste: This compound - Solid' B->E F Label 'Hazardous Waste: This compound - Liquid' C->F G Segregate for Decontamination D->G L Contact Licensed Hazardous Waste Vendor E->L F->L H Triple Rinse Container G->H I Collect Rinsate in Liquid Waste H->I J Puncture Container I->J K Dispose of Container (Recycle/Landfill) J->K M Arrange for Pickup and Compliant Disposal L->M

Caption: Logical workflow for the proper disposal of this compound waste in a laboratory.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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